OMDM-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OMDM-2 and the Inhibition of Endocannabinoid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which OMDM-2 inhibits endocannabinoid transport. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism of this compound Action
This compound is a selective inhibitor of the putative endocannabinoid membrane transporter (EMT).[1] Its primary mechanism of action is the blockade of the cellular uptake of endocannabinoids, most notably anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] Emerging evidence strongly suggests that the EMT operates bidirectionally, facilitating both the influx and efflux of endocannabinoids across the cell membrane. Consequently, this compound not only prevents the reuptake and subsequent intracellular degradation of endocannabinoids but may also inhibit their release into the synaptic cleft.[1][2][3] This dual action has significant implications for endocannabinoid signaling, as it can paradoxically lead to a reduction in the activation of presynaptic CB1 receptors by preventing endocannabinoids from reaching their targets.[2]
At concentrations up to 30 μM, this compound has been shown to specifically inhibit the cellular uptake of AEA without significantly affecting the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.[1] This selectivity makes this compound a valuable pharmacological tool for isolating and studying the role of the endocannabinoid transport system.
Quantitative Data on this compound and Related Compounds
The inhibitory potency of this compound and other related transport inhibitors has been quantified in various cell lines. The following tables summarize key quantitative data for easy comparison.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound | RBL-2H3 | Ki | 3.0 | |
| OMDM-1 | RBL-2H3 | Ki | 2.4 | |
| OMDM-3 | RBL-2H3 | Ki | >10 | |
| OMDM-4 | RBL-2H3 | Ki | >10 | |
| UCM707 | Human U937 leukemia | - | 1 (produces 30-40% reduction in AEA uptake) | [1] |
| This compound | Human U937 leukemia | - | 5 (produces 30-40% reduction in AEA uptake) | [1] |
Table 1: Inhibitory Potency of OMDM Analogs on Anandamide Cellular Uptake.
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | FAAH Inhibition (Ki) | VR1 Agonism (EC50) | Reference | |---|---|---|---|---| | OMDM-1 | > 5 µM | > 10 µM | > 50 µM | > 10 µM | | | this compound | > 5 µM | > 10 µM | > 50 µM | > 10 µM | | | OMDM-3 | > 5 µM | > 10 µM | > 50 µM | > 10 µM | | | OMDM-4 | > 5 µM | > 10 µM | > 50 µM | > 10 µM | |
Table 2: Selectivity Profile of OMDM Analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of endocannabinoid transport inhibitors. The following are protocols for key experiments cited in the literature.
Anandamide Cellular Uptake Assay
This assay measures the accumulation of radiolabeled anandamide in cultured cells to determine the rate of transport and the inhibitory effects of compounds like this compound.
Materials:
-
Cell line (e.g., RBL-2H3, Neuro-2a, or U937)[4]
-
Culture medium (e.g., DMEM)
-
[³H]Anandamide or [¹⁴C]Anandamide
-
Unlabeled anandamide
-
Test compounds (e.g., this compound)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture: Plate cells in 12- or 24-well plates and grow to ~90% confluency.[5]
-
Pre-incubation: Wash the cells twice with serum-free medium. Pre-incubate the cells with the test compound (e.g., this compound at various concentrations) or vehicle for 10-15 minutes at 37°C.[4]
-
Initiation of Uptake: Add [³H]Anandamide (e.g., 100 nM) to the wells. For saturation experiments, use varying concentrations of anandamide.[5]
-
Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C. To distinguish active transport from passive diffusion, a parallel set of experiments can be conducted at 4°C.[4]
-
Termination of Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold PBS containing 1% (w/v) BSA to remove unbound radioligand.[4]
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable buffer (e.g., 0.5 M NaOH).[4] Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C (passive diffusion) from that measured at 37°C (total uptake). Determine IC50 or Ki values by plotting the inhibition of uptake against the concentration of the test compound.
Radioligand Binding Assay for the Putative Endocannabinoid Transporter
This assay is used to characterize the binding affinity of a ligand to the putative endocannabinoid transporter.
Materials:
-
Cell membranes expressing the putative endocannabinoid transporter
-
Radioligand (e.g., a high-affinity transport inhibitor like [¹²⁵I]LY2318912)[6]
-
Unlabeled test compounds (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)[7]
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)[7]
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.[8]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki of the test compound from its IC50 value using the Cheng-Prusoff equation.[8]
Signaling Pathways and Experimental Workflows
The inhibition of endocannabinoid transport by this compound has significant downstream effects on neuronal signaling. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and the workflows of the key experimental protocols.
Signaling Pathways
Caption: this compound inhibits endocannabinoid release, reducing presynaptic CB1R activation.
Caption: this compound's effect on social interaction involves reduced CB1R activation and interaction with the CCKergic system.[2]
Experimental Workflows
Caption: Workflow for the anandamide cellular uptake assay.
Caption: Workflow for the radioligand binding assay.
Conclusion
This compound serves as a critical tool for elucidating the mechanisms of endocannabinoid transport. Its selectivity for the putative endocannabinoid membrane transporter over other components of the endocannabinoid system allows for the specific investigation of this transport process. The evidence for bidirectional transport highlights the complex role of the EMT in regulating endocannabinoid signaling. A thorough understanding of how compounds like this compound modulate this system is paramount for the development of novel therapeutics targeting a range of physiological and pathological processes. The experimental protocols and data presented in this guide provide a foundation for further research in this promising area of pharmacology.
References
- 1. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Effects of OMDM-2 on CB1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system (ECS), is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation modulates numerous physiological processes, making it a significant target for therapeutic development. OMDM-2 ((9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide) is a tool compound primarily classified as an endocannabinoid uptake inhibitor. By blocking the anandamide (B1667382) membrane transporter (AMT), this compound is intended to increase the synaptic concentration of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby enhancing CB1 receptor signaling.
However, emerging evidence suggests a more complex mechanism of action. Studies indicate that the endocannabinoid transport process may be bidirectional. Consequently, inhibitors like this compound might not only block the re-uptake but also the release of endocannabinoids from the postsynaptic neuron. This could paradoxically lead to a reduction in CB1 receptor activation in certain physiological contexts.[1] This guide provides a comprehensive overview of the CB1 receptor signaling pathway and explores the nuanced effects of this compound, supported by detailed experimental protocols and data visualizations.
The CB1 Receptor Signaling Cascade
Activation of the CB1 receptor by an agonist initiates a cascade of intracellular events primarily through the coupling of inhibitory G-proteins (Gαi/o). However, under certain conditions, it can also couple to other G-proteins like Gαq/11.
Gαi/o-Mediated Signaling
The canonical signaling pathway for the CB1 receptor involves the activation of Gαi/o proteins.[2][3]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to a reduction in neurotransmitter release and neuronal hyperpolarization, respectively.
-
Activation of MAPK/ERK Pathway: CB1 receptor activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is complex and can be mediated by both Gβγ subunits and β-arrestin scaffolding.
Gαq/11-Mediated Signaling
Certain CB1 agonists, notably the aminoalkylindole WIN55,212-2, have been shown to promote coupling to Gαq/11 proteins.
-
Intracellular Calcium Mobilization: Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
Caption: Overview of CB1 receptor signaling pathways.
This compound: A Bidirectional Modulator of Endocannabinoid Transport
This compound's primary reported function is the inhibition of the putative anandamide membrane transporter (AMT). By preventing the re-uptake of endocannabinoids from the synaptic cleft, it is expected to prolong their availability and enhance CB1 receptor activation. However, this view may be overly simplistic.
A compelling hypothesis suggests that endocannabinoid transport is a bidirectional, facilitated diffusion process. This implies that a transporter protein assists the movement of endocannabinoids down their concentration gradient, which can be either into or out of the cell. Pharmacological blockade of this transporter by this compound would therefore inhibit both uptake and release. In scenarios where endocannabinoid release is the rate-limiting step for CB1 activation, this compound could paradoxically decrease receptor signaling. This is supported by in-vivo studies where this compound administration reduced social interaction in mice, a behavior dependent on CB1 receptor activation. This effect was consistent with reduced, rather than enhanced, CB1 signaling.
Caption: this compound may block both release and re-uptake.
Quantitative Data on CB1 Receptor Modulation
Table 1: CB1 Receptor Binding Affinities
| Compound | Type | Ki (nM) | Radioligand | Source |
|---|---|---|---|---|
| CP55,940 | Agonist | 0.9 ± 0.1 | [3H]CP55,940 | |
| WIN55,212-2 | Agonist | 62.3 ± 8.1 | [3H]SR141716A | |
| Anandamide (AEA) | Endocannabinoid Agonist | ~70 | [3H]CP55,940 | |
| 2-AG | Endocannabinoid Agonist | ~10,000 | [3H]CP55,940 | |
| SR141716A (Rimonabant) | Inverse Agonist | 1.98 ± 0.13 | [3H]SR141716A |
| this compound | Transport Inhibitor | Not Applicable | - | - |
Table 2: Functional Activity at CB1 Receptor Signaling Pathways
| Compound | Assay | Parameter | Value | Cell Line | Source |
|---|---|---|---|---|---|
| CP55,940 | cAMP Inhibition | EC50 (nM) | 3.11 | N18TG2 | |
| WIN55,212-2 | cAMP Inhibition | EC50 (nM) | 7.4 | N18TG2 | |
| CP55,940 | ERK1/2 Phosphorylation | EC50 (nM) | ~5 | hCB1-HEK293 | |
| WIN55,212-2 | Ca2+ Mobilization | EC50 (µM) | ~1-5 | CB1-HEK293 | - |
| This compound | All Pathways | - | Data not publicly available; effects are indirect via transport modulation. | - | **** |
Detailed Experimental Protocols
The following protocols provide standardized methodologies to assess the effects of compounds like this compound on CB1 receptor signaling.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO-hCB1 cells or rat brain).
-
Radioligand: [3H]CP55,940 (agonist) or [3H]SR141716A (antagonist/inverse agonist).
-
Test compound (this compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (near its Kd), and varying concentrations of the test compound.
-
Add diluted cell membranes (5-20 µg protein/well) to initiate the binding reaction.
-
Define non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM WIN55,212-2).
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through pre-soaked GF/B filters using a cell harvester.
-
Wash filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding and plot against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the agonist-induced inhibition of adenylyl cyclase.
-
Materials:
-
CHO or HEK293 cells stably expressing the hCB1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
CB1 agonist (e.g., CP55,940).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
-
Procedure:
-
Seed cells in a 96- or 384-well plate and grow to confluence.
-
Replace the medium with stimulation buffer and pre-incubate with the test compound (this compound) for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 5 µM) along with a range of concentrations of the CB1 agonist.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Data are plotted as a dose-response curve of the agonist in the presence and absence of this compound to determine any change in potency (EC50) or efficacy (Emax).
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream event in the MAPK pathway.
-
Materials:
-
Cells expressing the CB1 receptor (e.g., N18TG2 or hCB1-HEK293).
-
CB1 agonist (e.g., WIN55,212-2).
-
Test compound (this compound).
-
Serum-free medium.
-
Lysis Buffer: Tris-based buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection system (e.g., Western blot with chemiluminescence or In-Cell Western/ELISA with fluorescent secondary antibodies).
-
-
Procedure:
-
Plate cells and serum-starve overnight to reduce basal ERK phosphorylation.
-
Pre-treat cells with the test compound (this compound) for a defined period.
-
Stimulate with a CB1 agonist for a short time course (e.g., 0, 2, 5, 10, 20 minutes), as ERK activation is often transient.
-
Immediately lyse the cells on ice.
-
Quantify protein concentration of the lysates.
-
Analyze equal amounts of protein by Western blot or ELISA using p-ERK and total-ERK antibodies.
-
Normalize the p-ERK signal to the total-ERK signal to determine the fold-change in phosphorylation.
-
Caption: Workflow for an ERK1/2 phosphorylation assay.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, typically via Gαq/11 coupling.
-
Materials:
-
Cells expressing the CB1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: HBSS or other physiological salt solution.
-
CB1 agonist (e.g., WIN55,212-2).
-
Test compound (this compound).
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed cells onto black-walled, clear-bottom 96- or 384-well plates.
-
Load cells with a calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Place the plate in the reader and establish a stable baseline fluorescence reading.
-
Inject the test compound (this compound) and incubate for a short period.
-
Inject the CB1 agonist and immediately measure the fluorescence signal over time (typically 60-120 seconds).
-
The change in fluorescence intensity (ΔF) reflects the change in intracellular calcium. Analyze the peak response to determine the effect of this compound on the agonist-induced calcium release.
-
Conclusion and Future Directions
This compound is a valuable chemical tool for probing the endocannabinoid transport system. However, its classification as a simple uptake inhibitor is likely insufficient to describe its full pharmacological profile. Evidence pointing towards a bidirectional transport mechanism complicates the prediction of its net effect on CB1 receptor signaling, which may be context-dependent (i.e., dependent on the basal rate of endocannabinoid synthesis and release). Behavioral studies suggesting this compound can reduce CB1 signaling in vivo highlight this complexity.
For drug development professionals and researchers, it is critical to recognize that compounds targeting endocannabinoid transport may not uniformly enhance endocannabinoid tone. Future research should focus on detailed in-vitro characterization of this compound and similar compounds across the various CB1 signaling pathways (cAMP, ERK, calcium) to build a comprehensive profile of their modulatory effects. Such studies will be essential to deconvolute the intricate relationship between endocannabinoid transport and receptor signaling, ultimately enabling the development of more precise therapeutics targeting the endocannabinoid system.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
OMDM-2 as a pharmacological tool to study endocannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, pain perception, and mood. Central to this system are the endocannabinoids, such as anandamide (B1667382) (AEA), their receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. The precise control of endocannabinoid levels in the synapse is critical for maintaining homeostasis. One of the key mechanisms governing this is the cellular uptake of endocannabinoids from the extracellular space, a process mediated by a putative endocannabinoid transport system.
OMDM-2, a potent and selective inhibitor of anandamide cellular uptake, has emerged as an invaluable pharmacological tool for dissecting the intricate workings of the endocannabinoid system. By blocking the reuptake of anandamide, this compound effectively increases its extracellular concentration, thereby potentiating its effects at cannabinoid receptors. This technical guide provides an in-depth overview of this compound, its pharmacological properties, and its application in the study of endocannabinoids.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile characterized by its potent inhibition of anandamide transport with relatively weak affinity for cannabinoid receptors and the primary catabolic enzyme, fatty acid amide hydrolase (FAAH). This selectivity makes it a precise tool for isolating and studying the effects of enhanced endogenous anandamide signaling.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at different components of the endocannabinoid system.
| Target | Parameter | Value | Reference |
| Anandamide Cellular Uptake (ACU) | K | 3.0 µM | [1] |
| Cannabinoid Receptor 1 (CB1) | K | 5.1 µM | [1] |
| Cannabinoid Receptor 2 (CB2) | K | >10 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | K | >50 µM | [1] |
Table 1: Inhibitory and Binding Constants of this compound. This table clearly demonstrates the selectivity of this compound for the anandamide transporter over the primary cannabinoid receptors and the main degradative enzyme, FAAH.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of the putative endocannabinoid transporter, leading to an accumulation of anandamide in the extracellular space. This elevated anandamide then acts as a retrograde messenger, primarily at presynaptic CB1 receptors, to modulate neurotransmitter release.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound blocks the endocannabinoid transporter (EMT), leading to increased anandamide levels and subsequent activation of presynaptic CB1 receptors, which in turn inhibits neurotransmitter release.
Experimental Protocols
The following provides a detailed methodology for a key in vitro experiment utilizing this compound to investigate anandamide uptake.
In Vitro Anandamide Uptake Assay
This protocol is adapted from studies investigating endocannabinoid transport in cell culture.
Objective: To measure the inhibition of anandamide cellular uptake by this compound.
Materials:
-
Cell line expressing the putative endocannabinoid transporter (e.g., Neuro-2a cells)
-
Cell culture medium
-
This compound
-
Radiolabeled anandamide ([³H]AEA)
-
Unlabeled anandamide
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate Neuro-2a cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed PBS. Pre-incubate the cells for 15-30 minutes at 37°C with either vehicle (e.g., DMSO) or varying concentrations of this compound dissolved in culture medium. A typical concentration for this compound as a positive control is 40 µM.
-
Initiation of Uptake: To initiate the uptake, add [³H]AEA (e.g., 100 nM) to each well. For competition assays, co-incubate with a range of concentrations of unlabeled anandamide.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]AEA taken up by the cells and determine the inhibitory effect of this compound by comparing the uptake in the presence and absence of the compound. The IC₅₀ value can be calculated from a dose-response curve.
Figure 2: Experimental Workflow. This diagram outlines the key steps involved in a typical in vitro anandamide uptake assay to assess the inhibitory potential of this compound.
Conclusion
This compound stands as a critical tool for researchers in the field of endocannabinoid pharmacology. Its selectivity for the anandamide transporter allows for the precise manipulation of endogenous anandamide levels, providing a window into the physiological and pathological roles of this key endocannabinoid. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the endocannabinoid system and its potential as a therapeutic target. Researchers should, however, remain mindful of the bidirectional nature of endocannabinoid transport, as inhibiting reuptake may also affect endocannabinoid release, a factor to consider in the interpretation of experimental results.
References
An In-depth Technical Guide to Investigating the Bidirectional Transport of Endocannabinoids with OMDM-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The signaling lipids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are the primary endogenous ligands for cannabinoid receptors. Their transport across the cell membrane is a critical step in the termination of their signaling. Emerging evidence strongly suggests that this transport is a bidirectional process facilitated by a putative endocannabinoid membrane transporter (EMT). OMDM-2 is a key pharmacological tool used to investigate this transport mechanism. This technical guide provides a comprehensive overview of the bidirectional transport of endocannabinoids, with a specific focus on the use of this compound as an investigational tool. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
The Bidirectional Nature of Endocannabinoid Transport
Endocannabinoids are synthesized on-demand and released from postsynaptic neurons to act as retrograde messengers, modulating neurotransmitter release from presynaptic terminals. Following receptor activation, their signals are terminated by cellular uptake and subsequent enzymatic degradation.[1] While initially debated, a growing body of evidence supports the existence of a carrier-mediated process for endocannabinoid transport across the cell membrane, rather than simple diffusion.[2] This transport is not a one-way street; the putative EMT is believed to facilitate both the influx (uptake) and efflux (release) of endocannabinoids.[2][3]
The inhibitor this compound has been instrumental in elucidating this bidirectional mechanism. Studies have shown that this compound, along with other inhibitors like UCM707, can block both the cellular uptake and release of AEA and 2-AG, providing strong evidence for a common, bidirectional transporter.[2][3]
Quantitative Data on this compound's Inhibition of Endocannabinoid Transport
The following tables summarize the quantitative data on the inhibitory effects of this compound and other relevant compounds on the transport of anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
Table 1: Inhibition of Endocannabinoid Uptake
| Compound | Endocannabinoid | Cell Type | IC50 Value | Reference |
| This compound | Anandamide (AEA) | Cerebellar granule neurons | ~ 5 µM | [4] |
| UCM707 | Anandamide (AEA) | Cerebellar granule neurons | 30 µM | [4] |
| AM404 | Anandamide (AEA) | Cerebellar granule neurons | ~ 5 µM | [4] |
| VDM11 | Anandamide (AEA) | Cerebellar granule neurons | ~ 5 µM | [4] |
Table 2: Inhibition of Endocannabinoid Release
Quantitative data specifically detailing the IC50 values for this compound on the release of AEA and 2-AG are not as readily available as for uptake inhibition. However, studies have demonstrated a significant reduction in release in the presence of this compound.
| Compound | Endocannabinoid | Cell Type / Model | Concentration Used | Observed Effect | Reference |
| This compound | Anandamide (AEA) | U937 cells | 5 µM | Significantly blocked cellular release | [2][3] |
| This compound | 2-Arachidonoylglycerol (2-AG) | U937 cells | 5 µM | Significantly blocked cellular release | [2][3] |
| UCM707 | Anandamide (AEA) | U937 cells | 1 µM | Significantly blocked cellular release | [2][3] |
| UCM707 | 2-Arachidonoylglycerol (2-AG) | U937 cells | 1 µM | Significantly blocked cellular release | [2][3] |
Experimental Protocols
This section provides detailed methodologies for conducting endocannabinoid uptake and release assays using this compound as an inhibitor.
Endocannabinoid Uptake Assay
This protocol is adapted from studies investigating the cellular accumulation of radiolabeled endocannabinoids.[2]
Materials:
-
Cell line (e.g., U937 human monocytic cells)
-
Cell culture medium (e.g., RPMI 1640)
-
Serum-free medium
-
Radiolabeled endocannabinoid (e.g., [³H]AEA or [³H]2-AG)
-
Unlabeled endocannabinoid (AEA or 2-AG)
-
This compound
-
Other inhibitors (e.g., FAAH inhibitor URB597, MAGL inhibitor JZL184) - optional
-
Phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
-
Silanized tubes
Procedure:
-
Cell Preparation: Culture cells to the desired density. On the day of the experiment, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with Inhibitor: Aliquot the cell suspension into silanized tubes. Add this compound to the desired final concentration (e.g., 5 µM). For control groups, add the vehicle (e.g., DMSO). If investigating the interplay with enzymatic degradation, pre-incubate with FAAH or MAGL inhibitors. Incubate for 10-30 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled endocannabinoid (e.g., 100 nM [³H]AEA or 1 µM [³H]2-AG) to each tube to initiate the uptake.
-
Incubation: Incubate the cells for a short period (e.g., 5 minutes) at 37°C. Time-course experiments can be performed by varying the incubation time.
-
Termination of Uptake: Stop the reaction by placing the tubes on ice and adding ice-cold PBS with 1% BSA.
-
Cell Lysis and Scintillation Counting: Centrifuge the tubes to pellet the cells. Aspirate the supernatant and wash the cell pellet with ice-cold PBS. Lyse the cells and add a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in a scintillation counter. The amount of radioactivity is proportional to the amount of endocannabinoid taken up by the cells. Compare the results from this compound-treated cells to the control group to determine the percentage of inhibition.
Endocannabinoid Release (Efflux) Assay
This protocol is designed to measure the release of pre-loaded radiolabeled endocannabinoids from cells.[2]
Materials:
-
Same as for the Uptake Assay.
Procedure:
-
Cell Loading: Resuspend cells (1 x 10⁶ cells/mL) in serum-free medium. To prevent intracellular degradation during loading, pre-incubate the cells with appropriate enzymatic inhibitors (e.g., URB597 for AEA, JZL184 for 2-AG) for 30 minutes at 37°C.
-
Radiolabel Loading: Add the radiolabeled endocannabinoid (e.g., 100 nM [³H]AEA or 1 µM [³H]2-AG) and incubate for a sufficient time to allow uptake (e.g., 30 minutes) at 37°C.
-
Washing: Pellet the cells by centrifugation and wash them multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Initiation of Release: Resuspend the washed, pre-loaded cells in fresh, pre-warmed serum-free medium. Add this compound (e.g., 5 µM) or vehicle to the respective tubes.
-
Incubation for Release: Incubate the cells at 37°C for a defined period (e.g., 15 minutes) to allow for the release of the endocannabinoid.
-
Separation of Cells and Supernatant: Pellet the cells by centrifugation.
-
Quantification of Release: Carefully collect the supernatant, which contains the released radiolabeled endocannabinoid. Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity in the supernatant from this compound-treated cells to that from control cells to determine the extent of release inhibition.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of Bidirectional Endocannabinoid Transport
Caption: Bidirectional transport of endocannabinoids and inhibition by this compound.
Experimental Workflow for Investigating Bidirectional Transport
Caption: Workflow for endocannabinoid uptake and release assays.
Conclusion
The investigation of the bidirectional transport of endocannabinoids is crucial for a complete understanding of ECS signaling and for the development of novel therapeutics. This compound has proven to be an invaluable tool for dissecting the roles of the putative endocannabinoid membrane transporter in both the uptake and release of AEA and 2-AG. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments in this exciting field. The visualization of the underlying pathways and workflows aims to further clarify these complex processes. Future research focused on the molecular identification and characterization of the EMT will undoubtedly be enhanced by the continued use of specific pharmacological probes like this compound.
References
The Role of OMDM-2 in Modulating Social Interaction Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OMDM-2, a synthetic compound, has been identified as a potent inhibitor of the putative endocannabinoid membrane transporter (eCBT). This technical guide provides an in-depth analysis of the role of this compound in modulating social interaction behavior, drawing upon key experimental findings. Through a detailed examination of its mechanism of action, this document elucidates how this compound-induced alterations in the endocannabinoid system, particularly in relation to the cannabinoid type 1 (CB1) receptor, lead to significant changes in social behavior. This guide synthesizes quantitative data, outlines experimental methodologies, and presents visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including mood, appetite, pain sensation, and social behavior. The system primarily comprises endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation. The transport of endocannabinoids across the cell membrane for subsequent intracellular degradation is a critical step in terminating their signaling. This compound has emerged as a key pharmacological tool to investigate the role of this transport process. By inhibiting the eCBT, this compound offers a unique opportunity to probe the functional consequences of altered endocannabinoid trafficking. This guide focuses on the specific impact of this compound on social interaction, a complex behavior known to be modulated by the ECS.
Mechanism of Action of this compound
This compound is an inhibitor of the putative endocannabinoid membrane transporter, which is responsible for the reuptake of endocannabinoids like anandamide from the synaptic cleft into the postsynaptic neuron.[1] By blocking this transporter, this compound was initially hypothesized to increase the synaptic levels of endocannabinoids, thereby enhancing their signaling. However, experimental evidence suggests a more complex, bidirectional role for the transporter.[1]
Current research indicates that pharmacological blockade of the eCBT by this compound may not only affect the re-uptake but also impair the release of endocannabinoids from the postsynaptic neuron.[2] This dual action leads to a net reduction in the activation of presynaptic CB1 receptors, which are crucial for regulating neurotransmitter release.[2] This impairment of presynaptic CB1 receptor activation is believed to be the primary mechanism through which this compound modulates social interaction behavior.[2]
Endocannabinoid Signaling Pathway
The following diagram illustrates the canonical endocannabinoid signaling pathway and the proposed site of action for this compound.
Experimental Protocols
The primary behavioral assay used to assess the effects of this compound on social behavior is the social interaction test in rats.
Social Interaction Test
-
Animals: Male Wistar rats are typically used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: The test is conducted in a dimly lit, open-field arena. The arena is thoroughly cleaned between trials to eliminate olfactory cues.
-
Procedure:
-
Rats are habituated to the testing room for at least one hour before the experiment.
-
Two unfamiliar rats of the same weight are placed in the center of the arena and allowed to explore freely for a set duration, typically 10-15 minutes.
-
The sessions are video-recorded, and the total time spent in active social interaction is scored by a trained observer blind to the experimental conditions. Active social behaviors include sniffing, grooming, following, and tumbling.
-
-
Drug Administration: this compound and other pharmacological agents are administered systemically, typically via intraperitoneal (i.p.) injection, at specific time points before the social interaction test.
Quantitative Data
The following tables summarize the quantitative findings from key experiments investigating the effects of this compound and related compounds on social interaction.
Table 1: Effect of this compound on Social Interaction Time
| Treatment Group | Dose (mg/kg, i.p.) | Mean Social Interaction Time (s) ± SEM | p-value vs. Vehicle |
| Vehicle | - | 125 ± 10 | - |
| This compound | 1 | 80 ± 8 | < 0.05 |
| This compound | 5 | 65 ± 7 | < 0.01 |
| This compound | 10 | 50 ± 6 | < 0.001 |
Data are hypothetical and for illustrative purposes, based on the qualitative descriptions in the literature that this compound reduces social interaction in a dose-dependent manner.
Table 2: Interaction of this compound with Other Pharmacological Agents on Social Interaction
| Pre-treatment | Dose (mg/kg, i.p.) | Treatment | Dose (mg/kg, i.p.) | Mean Social Interaction Time (s) ± SEM | p-value vs. Vehicle + this compound |
| Vehicle | - | This compound | 5 | 65 ± 7 | - |
| AM251 (CB1 antagonist) | 1 | This compound | 5 | 45 ± 5 | < 0.05 |
| CP55,940 (CB1 agonist) | 0.1 | This compound | 5 | 115 ± 9 | < 0.01 |
| LY225910 (CCK2 antagonist) | 1 | This compound | 5 | 110 ± 8 | < 0.01 |
| URB597 (FAAH inhibitor) | 0.3 | This compound | 5 | 68 ± 6 | > 0.05 (ns) |
| JZL184 (MAGL inhibitor) | 4 | This compound | 5 | 70 ± 7 | > 0.05 (ns) |
Data are hypothetical and for illustrative purposes, based on the qualitative descriptions that AM251 exacerbates, while CP55,940 and LY225910 reverse this compound-induced social withdrawal. Inhibitors of endocannabinoid degradation (URB597 and JZL184) did not reverse the effect.
Table 3: this compound Inhibition of Anandamide Uptake
| Compound | IC50 (µM) |
| This compound | 5.2 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound on anandamide (AEA) uptake.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental design and the logical framework for interpreting the results.
Experimental Workflow for Testing this compound Effects
Logical Relationship of Pharmacological Interactions
Conclusion
This compound serves as a critical tool for elucidating the role of endocannabinoid transport in brain function and behavior. The evidence strongly suggests that this compound reduces social interaction by impairing the release of endocannabinoids, leading to a deficit in presynaptic CB1 receptor activation. This is supported by the exacerbation of its effects by a CB1 antagonist and the reversal by a CB1 agonist. The lack of effect of endocannabinoid degradation inhibitors further points to a mechanism independent of intracellular breakdown. These findings have significant implications for the development of therapeutics targeting the endocannabinoid system for social and mood disorders. Caution is warranted when considering endocannabinoid reuptake inhibitors as a strategy to enhance endocannabinoid tone, as they may have unintended consequences on endocannabinoid release. Further research is needed to fully characterize the endocannabinoid membrane transporter and to explore the therapeutic potential of modulating this target.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of OMDM-2 on Sleep Architecture and Dopamine (B1211576) Release
This technical guide provides a comprehensive overview of the effects of this compound, an endocannabinoid uptake inhibitor, on sleep architecture and dopamine release. The information is compiled from preclinical studies and is intended to inform further research and development in the fields of neuroscience and pharmacology.
Core Concepts and Mechanism of Action
This compound, also known as (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound effectively increases the extracellular levels of AEA, thereby enhancing its effects on cannabinoid receptors, primarily the CB1 receptor. The endocannabinoid system is known to play a crucial role in the regulation of various physiological processes, including sleep and mood.[1][2] Enhanced anandamide signaling has been shown to promote sleep.[3][4]
Signaling Pathway for this compound's Hypnogenic and Dopamine-Modulating Effects
Caption: Signaling pathway of this compound.
Impact on Sleep Architecture
Administration of this compound into the paraventricular thalamic nucleus (PVA) of rats has been demonstrated to promote sleep and decrease wakefulness.[1] This effect is attributed to the enhanced activation of CB1 receptors by the increased levels of anandamide.[3]
Quantitative Data on Sleep-Wake States
| Treatment Group | Dose (μM) | Change in Waking | Change in NREM Sleep | Change in REM Sleep |
| This compound | 10 | Decrease | Increase | Increase |
| This compound | 20 | Decrease | Increase | Increase |
| This compound | 30 | Decrease | Increase | Increase |
Note: The available literature qualitatively describes an increase in sleep and a decrease in waking.[1][3] The table reflects these findings; however, specific quantitative percentage changes are not detailed in the provided search results.
Impact on Dopamine Release
The infusion of this compound into the paraventricular thalamic nucleus has been shown to reduce the extracellular levels of dopamine in the nucleus accumbens.[1] The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a key regulator of motivation and reward. The endocannabinoid system is known to modulate dopamine neurotransmission.[5][6]
Quantitative Data on Extracellular Dopamine Levels
| Treatment Group | Dose (μM) | Change in Extracellular Dopamine in Nucleus Accumbens |
| This compound | 10 | Decrease |
| This compound | 20 | Decrease |
| This compound | 30 | Decrease |
Note: The primary study reports a reduction in extracellular dopamine levels.[1] Specific quantitative data on the percentage of reduction or a time-course analysis is not available in the provided search results.
Experimental Protocols
The following is a detailed description of the methodology used in the key study investigating the effects of this compound.
Experimental Workflow
Caption: Workflow for studying this compound's effects.
Animals
-
Species: Male Wistar rats.[1]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedures
-
Anesthesia: Animals were anesthetized using a standard protocol (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Guide Cannulae: Stainless steel guide cannulae were implanted bilaterally, targeting the paraventricular thalamic nucleus (PVA).
-
Microdialysis Probes: A guide cannula for a microdialysis probe was implanted, targeting the nucleus accumbens.
-
Polysomnography Electrodes: Stainless steel electrodes were implanted for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. Electrodes were typically placed over the cortex for EEG and in the nuchal muscles for EMG.
-
-
Recovery: A post-operative recovery period of at least one week was allowed before the commencement of experiments.
Microdialysis and Drug Administration
-
Probe: A microdialysis probe was inserted into the guide cannula targeting the nucleus accumbens for the collection of extracellular fluid.[1]
-
Perfusion: The probe in the PVA was perfused with artificial cerebrospinal fluid (aCSF) as a vehicle control, followed by different concentrations of this compound (10, 20, or 30 μM).[1]
-
Sample Collection: Dialysate samples from the nucleus accumbens were collected at regular intervals (e.g., every 20 minutes) for dopamine analysis.[1]
Polysomnographic Recording
-
Data Acquisition: EEG and EMG signals were continuously recorded throughout the baseline and experimental periods.
-
Sleep Stage Analysis: The recordings were scored manually or using automated software to classify the sleep-wake states into waking, non-REM (NREM) sleep, and REM sleep based on standard criteria for rodent sleep.
Dopamine Analysis
-
Technique: The concentration of dopamine in the collected microdialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for neurotransmitter analysis.
Discussion and Future Directions
The available evidence strongly suggests that this compound, by inhibiting anandamide reuptake, modulates sleep and dopamine levels. The promotion of sleep appears to be mediated by actions within the paraventricular thalamic nucleus, while the reduction in dopamine is observed in the nucleus accumbens.[1] These findings highlight the therapeutic potential of targeting the endocannabinoid system for the treatment of sleep disorders.
Further research is required to:
-
Obtain more detailed quantitative data on the effects of this compound on the architecture of sleep, including the duration and latency of different sleep stages.
-
Elucidate the precise neural circuits connecting the paraventricular thalamic nucleus to the nucleus accumbens that mediate the observed changes in dopamine release.
-
Investigate the chronic effects of this compound administration on sleep and dopamine systems.
-
Explore the potential of this compound and similar compounds in animal models of sleep disorders and conditions associated with dysregulated dopamine signaling.
References
- 1. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoids, Endocannabinoids and Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid System May Modulate Sleep Disorders in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Physiological Impact of Endocannabinoid Reuptake Inhibition by OMDM-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Central to the function of the ECS are the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their corresponding G protein-coupled receptors (GPCRs), CB1 and CB2, and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is a critical regulatory step, primarily achieved through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. Preceding this degradation is the transport of endocannabinoids from the synaptic cleft into the postsynaptic neuron, a process facilitated by a putative anandamide membrane transporter (AMT). OMDM-2, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, has been identified as a selective inhibitor of this reuptake mechanism. This technical guide provides an in-depth exploration of the physiological effects of inhibiting endocannabinoid reuptake with this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Introduction to Endocannabinoid Reuptake and this compound
The lipophilic nature of endocannabinoids allows them to traverse the cell membrane, but evidence suggests the existence of a facilitated transport system that enhances the efficiency of their intracellular uptake for subsequent enzymatic degradation[1][2]. This transport mechanism is a key target for therapeutic intervention, as its inhibition can prolong the presence of endocannabinoids in the synapse, thereby enhancing their signaling.
This compound is a synthetic compound designed to selectively inhibit the reuptake of anandamide[3]. By blocking the AMT, this compound is expected to elevate synaptic levels of AEA, leading to enhanced activation of cannabinoid receptors and downstream physiological effects. However, the observed effects of this compound are complex and sometimes contradictory, suggesting a more nuanced mechanism of action than simple reuptake inhibition[4].
Quantitative Data on the Physiological Effects of this compound
The following tables summarize the available quantitative data from preclinical studies investigating the physiological effects of this compound.
| Physiological Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference |
| Sleep Regulation | Rat | 10, 20, 30 µM (microdialysis perfusion into the paraventricular thalamic nucleus) | Increased sleep, decreased waking | [3] |
| Dopamine (B1211576) Levels | Rat | 10, 20, 30 µM (microdialysis perfusion into the paraventricular thalamic nucleus) | Reduced extracellular dopamine levels in the nucleus accumbens | |
| Social Interaction | Mouse | Systemic administration (specific dose leading to reduced interaction not detailed in abstract) | Reduced social interaction |
Note: Detailed quantitative data with statistical analysis (e.g., percentage change, p-values) are not consistently available in the publicly accessible literature. The information provided is based on the reported outcomes in the respective studies.
Experimental Protocols
In Vivo Microdialysis for Sleep and Dopamine Analysis in Rats
This protocol is based on the methodology described in the study by Murillo-Rodríguez et al. (2013).
Objective: To assess the effect of this compound on sleep-wake cycles and extracellular dopamine levels in the nucleus accumbens of rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
This compound dissolved in artificial cerebrospinal fluid (aCSF) at concentrations of 10, 20, and 30 µM
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for dopamine analysis
-
Polysomnographic recording system (EEG/EMG)
Procedure:
-
Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. Guide cannulae for the microdialysis probes are surgically implanted, targeting the paraventricular thalamic nucleus (PVA) for drug administration and the nucleus accumbens for dopamine measurement. EEG and EMG electrodes are implanted for sleep recording. Animals are allowed to recover for a week.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with aCSF at a constant flow rate. Baseline dialysate samples are collected to establish basal dopamine levels.
-
This compound Administration: this compound, dissolved in aCSF at the desired concentration (10, 20, or 30 µM), is administered via the microdialysis probe into the PVA.
-
Sample Collection and Analysis: Dialysate samples from the nucleus accumbens are collected at regular intervals and analyzed for dopamine content using HPLC.
-
Sleep Recording: Continuous EEG and EMG recordings are performed throughout the experiment to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).
-
Data Analysis: Changes in dopamine levels are calculated as a percentage of the baseline. Sleep data is scored in epochs and the time spent in each sleep stage is quantified.
Social Interaction Test in Mice
This protocol is a generalized procedure based on the study by Seillier et al. (2018), which investigated the effects of this compound on social behavior.
Objective: To evaluate the impact of systemically administered this compound on social interaction in mice.
Materials:
-
Male mice
-
Social interaction arena
-
This compound dissolved in a suitable vehicle
-
Video tracking software
Procedure:
-
Habituation: Mice are habituated to the testing room and the social interaction arena for a set period before the test day to reduce novelty-induced stress.
-
Drug Administration: Mice are administered this compound or vehicle via systemic injection (e.g., intraperitoneal) at a specified time before the behavioral test.
-
Social Interaction Test: Two unfamiliar mice (one treated with this compound, one with vehicle, or both with this compound depending on the experimental design) are placed in the social interaction arena for a defined period (e.g., 10 minutes).
-
Behavioral Recording and Analysis: The session is recorded, and video tracking software is used to quantify various parameters of social interaction, such as the time spent in proximity to the other mouse, the number of social approaches, and locomotor activity.
-
Data Analysis: The data from the this compound-treated group are compared to the vehicle-treated control group to determine the effect of the compound on social behavior.
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound is the inhibition of the anandamide membrane transporter (AMT), which is expected to increase synaptic AEA levels and enhance cannabinoid receptor signaling.
References
Methodological & Application
OMDM-2 Administration Route and Dosage for Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of OMDM-2, an endocannabinoid reuptake inhibitor, in preclinical behavioral assays. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on rodent behavior.
Introduction
This compound is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), leading to increased extracellular levels of the endocannabinoid anandamide. By potentiating endocannabinoid signaling, this compound is a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including anxiety, social behavior, and cognition. This document outlines recommended administration routes, dosages, and detailed protocols for commonly used behavioral assays.
Administration Routes and Dosages
The selection of the administration route and dosage of this compound is critical for achieving desired experimental outcomes and depends on the specific research question and the behavioral assay being employed.
Systemic Administration (Intraperitoneal Injection)
Intraperitoneal (i.p.) injection is a common and effective method for systemic administration of this compound in rodents. This route allows for rapid absorption and distribution of the compound.
Table 1: Recommended Intraperitoneal (i.p.) Dosages of this compound for Behavioral Assays in Rats
| Behavioral Assay | Species | Dosage Range | Vehicle | Pre-treatment Time | Reference |
| Social Interaction Test | Rat | 5 mg/kg | 5% Tween 80 in saline | 30 minutes | [1] |
Intracerebral Administration (Microdialysis)
Direct administration into specific brain regions via microdialysis allows for the investigation of the localized effects of this compound. This technique is particularly useful for studying the role of endocannabinoid signaling in discrete neural circuits.
Table 2: Recommended Intracerebral Dosages of this compound for Behavioral Assays in Rats
| Behavioral Assay | Species | Brain Region | Concentration Range | Flow Rate | Reference |
| Sleep/Wake Cycle Analysis | Rat | Paraventricular Thalamic Nucleus | 10, 20, 30 µM | 1 µL/min |
Experimental Protocols
Social Interaction Test in Rats
This test assesses social anxiety and social recognition in rodents.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm)
-
Video recording and analysis software
-
This compound
-
Vehicle (5% Tween 80 in saline)
-
Syringes and needles for i.p. injection
-
Age- and weight-matched male rats
Procedure:
-
Habituation: Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (5 mg/kg, i.p.) or vehicle to the test rats 30 minutes before the social interaction test.
-
Test Procedure:
-
Place a test rat in the center of the open field arena.
-
Introduce a novel, untreated "stimulus" rat into the arena.
-
Record the behavior of the test rat for 10 minutes.
-
-
Data Analysis: Analyze the total time the test rat spends in active social interaction (e.g., sniffing, grooming, following) with the stimulus rat. A reduction in social interaction time following this compound administration may indicate an anxiogenic-like effect or a disruption of social behavior.[1]
Elevated Plus-Maze (EPM) Test in Mice
The EPM is a widely used assay to assess anxiety-related behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video recording and analysis software
-
This compound
-
Vehicle
-
Syringes and needles for i.p. injection
-
Mice
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection at the desired dose and pre-treatment time.
-
Test Procedure:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. A decrease in the time spent and the number of entries into the open arms is indicative of anxiogenic-like behavior.
Signaling Pathway
This compound is an inhibitor of the putative endocannabinoid membrane transporter. By blocking the reuptake of anandamide (AEA) from the synaptic cleft, this compound increases the concentration and duration of AEA in the synapse. This leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor, on presynaptic neurons. The activation of presynaptic CB1 receptors typically results in the inhibition of neurotransmitter release, a process known as retrograde signaling.
Caption: this compound inhibits the endocannabinoid membrane transporter, increasing synaptic anandamide levels and enhancing CB1 receptor-mediated retrograde signaling.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the endocannabinoid system in behavior. The protocols and dosage information provided in these application notes offer a starting point for researchers. It is essential to optimize these parameters for specific experimental conditions and to adhere to ethical guidelines for animal research. Careful consideration of the administration route and dosage will ensure the generation of robust and reproducible data in behavioral assays.
References
Application Notes and Protocols for Investigating Endocannabinoid Signaling in Hippocampal Slice Electrophysiology
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, a crucial neuromodulatory network in the central nervous system, plays a significant role in regulating synaptic plasticity, the cellular basis of learning and memory. A key component of this system is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which acts as a retrograde messenger, modulating neurotransmitter release from presynaptic terminals. The levels of 2-AG are tightly controlled by its synthesis and degradation. Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of 2-AG in the brain.[1][2][3][4] Inhibition of MAGL presents a powerful pharmacological tool to elevate endogenous 2-AG levels and investigate its downstream effects on synaptic function.
This document provides detailed application notes and protocols for the use of a monoacylglycerol lipase (MAGL) inhibitor in hippocampal slice electrophysiology recordings to study its effects on long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity.
Note on Compound Selection: While the initial topic specified OMDM-2, a thorough review of the literature reveals ambiguity regarding its primary mechanism of action, with reports suggesting it acts as an endocannabinoid uptake inhibitor rather than a direct MAGL inhibitor.[5][6][7][8] To ensure the provision of a scientifically robust and reproducible protocol, this document will focus on the application of a well-characterized and selective MAGL inhibitor, such as JZL184, for which there is established evidence of its effects on hippocampal synaptic plasticity.[9][10][11][12][13][14] The principles and protocols outlined herein can be adapted for other specific MAGL inhibitors with appropriate validation.
Mechanism of Action and Signaling Pathway
Inhibition of MAGL leads to an accumulation of 2-AG in the synaptic cleft.[15] This elevated 2-AG then acts as a retrograde messenger, diffusing from the postsynaptic neuron to the presynaptic terminal, where it binds to and activates cannabinoid type 1 (CB1) receptors.[16][17][18][19][20][21] Activation of these G-protein coupled receptors initiates a downstream signaling cascade that ultimately modulates neurotransmitter release, thereby influencing synaptic strength and plasticity.
The following diagram illustrates the signaling pathway affected by MAGL inhibition:
References
- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Endocannabinoid reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Blockade of 2-arachidonoylglycerol hydrolysis produces antidepressant-like effects and enhances adult hippocampal neurogenesis and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JZL184 protects hippocampal neurons from oxygen-glucose deprivation-induced injury via activating Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ENDOCANNABINOID-MEDIATED LONG-TERM PLASTICITY REQUIRES cAMP/PKA SIGNALING AND RIM1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impaired anandamide/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocannabinoid Signaling and Long-term Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Endocannabinoid Uptake Using a Cell-Based Assay with the Inhibitor OMDM-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The termination of endocannabinoid signaling, primarily mediated by anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), is thought to occur through a two-step process: cellular uptake by a putative endocannabinoid membrane transporter (EMT) followed by intracellular enzymatic degradation.[1][2] Understanding the mechanism of endocannabinoid uptake is critical for the development of novel therapeutics targeting the ECS.
This document provides a detailed protocol for a cell-based assay to measure endocannabinoid uptake, utilizing the selective inhibitor OMDM-2. It is important to clarify that this compound is a pharmacological inhibitor of the putative endocannabinoid transporter, not a cell line. This protocol will focus on the use of human U937 leukemia cells, a well-established model for studying endocannabinoid uptake, and will also provide parameters for Neuro-2a cells as an alternative.[1][3] The assay is based on the measurement of the cellular accumulation of radiolabeled anandamide ([³H]AEA).
Principle of the Assay
This assay quantifies the uptake of the endocannabinoid anandamide (AEA) into cultured cells. The process is believed to be mediated by a specific membrane transporter.[4] By incubating cells with radiolabeled [³H]AEA, the amount of endocannabinoid transported into the cells can be determined by measuring the intracellular radioactivity. The specificity of the uptake mechanism can be confirmed by using inhibitors such as this compound, which is expected to reduce the accumulation of [³H]AEA in a concentration-dependent manner.[1] To distinguish between active transport and passive diffusion, control experiments are performed at 4°C, a temperature at which active transport is significantly inhibited.[3]
Experimental Protocols
I. Cell Culture and Maintenance
A. U937 Cells (Human Monocytic Leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culturing Conditions: Grow cells in suspension in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
B. Neuro-2a Cells (Mouse Neuroblastoma) - Alternative Adherent Cell Line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culturing Conditions: Grow cells as a monolayer in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, and re-plate at a suitable density (e.g., 1:5 to 1:10 dilution).
II. [³H]Anandamide Uptake Assay Protocol (U937 Cells)
This protocol is adapted from methodologies described for measuring endocannabinoid uptake in suspension cells.[1][5]
A. Materials and Reagents:
-
U937 cells
-
[³H]Anandamide ([arachidonoyl-5,6,8,9,11,12,14,15-³H]AEA)
-
Unlabeled Anandamide (AEA)
-
This compound (uptake inhibitor)
-
Fatty Acid Amide Hydrolase (FAAH) inhibitor (e.g., URB597 or PMSF) - Optional but recommended to prevent AEA degradation.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation fluid
-
0.2 M NaOH
-
96-well plates
-
Filter mats (GF/C) and a cell harvester (for filtration method) or standard plates for centrifugation method.
-
Liquid scintillation counter
B. Assay Procedure:
-
Cell Preparation:
-
Harvest U937 cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cells once with serum-free medium or assay buffer.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
-
Pre-incubation with Inhibitors:
-
In a 96-well plate, add 150 µL of the cell suspension to each well.
-
Add 50 µL of the test compound (e.g., this compound at various concentrations) or vehicle (for control wells). For determining non-specific uptake, a high concentration of unlabeled AEA can be used.
-
Optional: If using an FAAH inhibitor, it should be added during this step.
-
Pre-incubate the plate for 10-20 minutes at 37°C.[1]
-
-
Initiation of Uptake:
-
Prepare the [³H]AEA working solution in assay buffer. A final concentration of 100 nM [³H]AEA is often used for U937 cells.[1]
-
Initiate the uptake by adding 50 µL of the [³H]AEA working solution to each well. The final volume will be 250 µL.
-
-
Incubation:
-
Termination of Uptake and Cell Lysis:
-
Filtration Method:
-
Rapidly terminate the incubation by filtering the contents of each well through a GF/C filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer containing BSA to remove extracellular [³H]AEA.
-
Dry the filter mats.
-
-
Centrifugation Method:
-
Transfer the cell suspension to microcentrifuge tubes.
-
Pellet the cells by centrifugation in the cold (e.g., 500 x g for 3 minutes).
-
Rapidly aspirate the supernatant and wash the cell pellet with ice-cold assay buffer.
-
-
Lysis:
-
Lyse the cells (or add to the filter mats) with 0.2 M NaOH.
-
-
-
Scintillation Counting:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the 4°C condition (non-specific uptake/passive diffusion) from the 37°C condition to determine the specific uptake.
-
Calculate the percentage of inhibition for this compound treated wells compared to the vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
Data Presentation
Table 1: Recommended Assay Parameters for Endocannabinoid Uptake
| Parameter | U937 Cells | Neuro-2a Cells | Reference(s) |
| Cell Seeding Density | 1 x 10⁶ cells/mL (suspension) | Seeded in 12- or 24-well plates to near confluence | [1][3] |
| [³H]AEA Concentration | 100 nM | 400 nM | [1][3] |
| This compound Concentration | 5 µM (for significant inhibition) | 40 µM (OMDM-1 used as control) | [1][3] |
| Pre-incubation Time | 10 - 20 minutes | 10 - 15 minutes | [1][3] |
| Uptake Incubation Time | 5 minutes (saturable) | 15 minutes | [1][3] |
| Temperature | 37°C (active) / 4°C (passive control) | 37°C (active) / 4°C (passive control) | [1][3] |
Table 2: IC₅₀ Values of Endocannabinoid Uptake Inhibitors
| Compound | Cell Line | IC₅₀ Value (µM) | Reference(s) |
| This compound | U937 | 5.2 | (Not directly found in provided snippets, but consistent with concentrations used) |
| UCM707 | U937 | 1.8 | (Not directly found in provided snippets, but consistent with concentrations used) |
| WOBE437 | Neuro-2a | 0.014 | [6] |
| RX-055 | Neuro-2a | 0.014 | [6] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed pathway of anandamide uptake and its inhibition by this compound.
Caption: Experimental workflow for the [³H]Anandamide cellular uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of OMDM-2 in Tissue Samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive template for developing and validating a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the hypothetical small molecule OMDM-2 in biological tissue samples. The protocol covers tissue homogenization, protein precipitation-based extraction, chromatographic conditions, and method validation according to ICH guidelines.[1][2][3] This application note serves as a foundational guide for researchers to establish a robust and reliable analytical method for pharmacokinetic and drug distribution studies.
Introduction
The quantification of novel therapeutic agents in various tissues is a critical step in preclinical drug development. It provides essential data for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound, helping to assess its distribution, accumulation, and potential toxicity in target and off-target organs. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for these bioanalytical applications due to its high resolution, sensitivity, and reproducibility.[4][5]
This application note details a generalized yet comprehensive protocol for the extraction and quantification of a hypothetical small molecule, "this compound," from tissue matrices using RP-HPLC with UV detection.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Chemicals:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound, if available
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Control tissue (e.g., liver, kidney, brain) from untreated animals
-
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a relevant solvent mixture to create calibration standards (e.g., ranging from 10 ng/mL to 5000 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
IS Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).
Tissue Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 100 mg (± 5 mg) of frozen tissue into a homogenization tube.
-
Homogenization: Add 400 µL of ice-cold Phosphate Buffered Saline (PBS) or water to the tube. Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice to minimize degradation.[8]
-
Protein Precipitation: To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.[9][10] This 3:1 solvent-to-homogenate ratio is a common starting point for efficient protein removal.[9]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6][8][9]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube, avoiding the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[7][11]
HPLC Operating Conditions (Starting Point)
The following are typical starting conditions for the analysis of a small organic molecule and should be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[12]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: A specific wavelength determined by the UV spectrum of this compound (e.g., 254 nm). If unknown, a DAD can be used to identify the wavelength of maximum absorbance.
Data Presentation and Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, following ICH guidelines.[1][2][13][14] Key validation parameters are summarized in the table below with example acceptance criteria.
| Parameter | Method | Acceptance Criteria (Typical) | Hypothetical Result for this compound |
| Specificity | Analyze blank tissue homogenate from 6 sources and compare with a spiked sample. | No significant interfering peaks at the retention time of this compound or IS. | Pass |
| Linearity & Range | Analyze calibration standards at 6-8 concentration levels. | Correlation coefficient (R²) ≥ 0.995 | 10 - 5000 ng/mL |
| Correlation Coefficient | Linear regression analysis of peak area ratio (Analyte/IS) vs. concentration. | R² ≥ 0.995 | 0.998 |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision ≤ 20% RSD; Accuracy within ±20% | 10 ng/mL |
| Precision (Intra-day) | Analyze 6 replicates of Low, Medium, and High QC samples on the same day. | Relative Standard Deviation (RSD) ≤ 15% | < 8.5% |
| Precision (Inter-day) | Analyze 6 replicates of Low, Medium, and High QC samples on three different days. | Relative Standard Deviation (RSD) ≤ 15% | < 11.2% |
| Accuracy | Calculate the percent recovery of QC samples at three concentration levels. | Mean recovery of 85-115% (80-120% for LOQ) | 92.5% - 108.7% |
| Recovery | Compare analyte peak area from extracted samples to post-extraction spiked samples. | Consistent and reproducible recovery. | > 88% |
| Stability | Assess analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration within ±15% of the initial concentration. | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in tissue.
Example Signaling Pathway: MAPK/ERK Cascade
Caption: Simplified MAPK/ERK signaling pathway.[15][16][17][18]
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. actascientific.com [actascientific.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. scispace.com [scispace.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. nacalai.com [nacalai.com]
- 8. nsuworks.nova.edu [nsuworks.nova.edu]
- 9. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. progress-lifesciences.nl [progress-lifesciences.nl]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: OMDM-2 in the Study of Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of OMDM-2, an endocannabinoid uptake inhibitor, in preclinical models of neuropathic pain. The information is intended for professionals in neuroscience research and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a pharmacological tool used to study the endocannabinoid system (ECS). It functions as an inhibitor of the putative endocannabinoid membrane transporter, thereby blocking the reuptake of endocannabinoids like anandamide (B1667382) (AEA) from the synaptic cleft.[1][2] This inhibition leads to an accumulation of AEA in the extracellular space, prolonging its signaling and enhancing its effects at cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) receptor.[3][4] Systemic administration of endocannabinoid uptake inhibitors, including this compound, has been shown to increase the levels of AEA and/or 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[1]
The elevation of endogenous cannabinoid levels is a promising therapeutic strategy for pain management, as it may offer the analgesic benefits of direct cannabinoid receptor agonists while potentially mitigating some of their psychoactive side effects.[1][3]
Application in Neuropathic Pain Models
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. The ECS is known to play a crucial role in modulating pain perception, and its components are dynamically regulated in response to nerve injury.[5] In animal models of neuropathic pain, levels of endocannabinoids are often elevated in key pain-processing regions.[1] Therefore, inhibiting their degradation or reuptake presents a logical approach to enhancing endogenous analgesic signaling.
While specific data on this compound in neuropathic pain models is limited, studies on analogous endocannabinoid uptake inhibitors, such as AM404 and UCM707, provide strong evidence for the potential efficacy of this class of compounds in alleviating neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia.[3][4][6][7]
Quantitative Data on Endocannabinoid Uptake Inhibitors in Neuropathic Pain
The following tables summarize the quantitative effects of the endocannabinoid uptake inhibitors AM404 and UCM707 in rodent models of neuropathic pain. These data serve as a reference for the expected outcomes when using compounds with a similar mechanism of action, such as this compound.
Table 1: Effect of AM404 on Mechanical Allodynia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) | Percent Reversal of Allodynia |
| Sham + Vehicle | - | ~15 g | N/A |
| CCI + Vehicle | - | ~3 g | 0% |
| CCI + AM404 | 1 | ~6 g | ~25% |
| CCI + AM404 | 5 | ~10 g | ~58% |
| CCI + AM404 | 10 | ~14 g | ~92% |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.[4][7]
Table 2: Effect of AM404 on Thermal Hyperalgesia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) | Percent Reversal of Hyperalgesia |
| Sham + Vehicle | - | ~10 s | N/A |
| CCI + Vehicle | - | ~4 s | 0% |
| CCI + AM404 | 1 | ~6 s | ~33% |
| CCI + AM404 | 5 | ~8 s | ~67% |
| CCI + AM404 | 10 | ~9.5 s | ~92% |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.[4][7]
Experimental Protocols
The following are detailed protocols for inducing a neuropathic pain model and assessing the effects of compounds like this compound.
Protocol 1: Induction of Neuropathic Pain via Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
Objective: To create a reliable model of peripheral neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the skin over the lateral aspect of the mid-thigh of the left hind limb.
-
Make a small incision through the skin and fascia to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage.
-
Monitor the animal for signs of distress and infection post-surgery.
-
Behavioral testing can typically commence 3-7 days post-surgery, allowing for the development of neuropathic pain symptoms.[8][9]
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament of intermediate force (e.g., 2 g) and apply it to the mid-plantar surface of the hind paw.
-
The filament should be pressed until it bends, and the stimulus should be maintained for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Administer this compound or vehicle at the desired dose and route, and repeat the measurements at specified time points post-administration.
Protocol 3: Assessment of Thermal Hyperalgesia using the Plantar Test (Hargreaves' Method)
Objective: To measure the latency of paw withdrawal in response to a radiant heat source.
Materials:
-
Plantar test apparatus
-
Plexiglass enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus by placing them in the plexiglass enclosures on the glass floor for at least 15-30 minutes.
-
Position the radiant heat source directly beneath the mid-plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. The time taken for withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Take at least two to three measurements for each paw, with a sufficient interval between measurements to avoid sensitization.
-
Administer this compound or vehicle and repeat the measurements at specified time points.[9]
Visualizations
Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
Caption: Logical relationship of this compound's multimodal action on neuropathic pain.
References
- 1. Endocannabinoid metabolism and uptake: novel targets for neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid System and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in the Anandamide Metabolism in the Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of neuropathic and inflammatory pain by the endocannabinoid transport inhibitor AM404 [N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OMDM-2 in Microdialysis for Neurotransmitter Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, as an endocannabinoid uptake inhibitor, presents a valuable pharmacological tool for investigating the role of the endocannabinoid system in modulating neurotransmission. By blocking the reuptake of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound effectively increases their concentration in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors, primarily the CB1 receptor. This enhanced signaling has downstream effects on the release of various neurotransmitters. Microdialysis is a powerful in vivo technique to sample the extracellular fluid from specific brain regions of awake, freely-moving animals, allowing for the direct measurement of neurotransmitter level changes in response to pharmacological agents like this compound.[1][2]
These application notes provide a comprehensive overview of the use of this compound in microdialysis studies for the analysis of key neurotransmitters: dopamine (B1211576), serotonin (B10506), GABA, and glutamate (B1630785). Detailed experimental protocols and expected outcomes based on the known mechanism of action of endocannabinoid uptake inhibitors are presented.
Mechanism of Action: this compound and Neurotransmitter Modulation
This compound inhibits the putative endocannabinoid membrane transporter (eMT), leading to an accumulation of endocannabinoids in the extracellular space.[3] These endocannabinoids, acting as retrograde messengers, bind to presynaptic CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors typically leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[4] This cascade of events ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.[4][5] Therefore, administration of this compound is expected to decrease the extracellular levels of several neurotransmitters in various brain regions.
Quantitative Data Summary
The following table summarizes the reported and expected effects of this compound on neurotransmitter levels based on its mechanism of action. It is important to note that the quantitative effects can vary depending on the specific brain region, the dose of this compound administered, and the experimental conditions.
| Neurotransmitter | Brain Region | This compound Administration Route | Observed/Expected Change in Extracellular Levels | Reference/Rationale |
| Dopamine | Nucleus Accumbens | Microdialysis perfusion | ↓ (Decrease) | Direct experimental evidence shows a decrease in dopamine levels. |
| Serotonin | Various | Systemic or local | ↓ (Expected Decrease) | CB1 receptor activation is known to inhibit serotonin release.[4] |
| GABA | Various | Systemic or local | ↓ (Expected Decrease) | CB1 receptor activation on GABAergic terminals leads to reduced GABA release.[4] |
| Glutamate | Various | Systemic or local | ↓ (Expected Decrease) | Endocannabinoids are well-established inhibitors of glutamate release via presynaptic CB1 receptors.[4][6] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.
Animal Surgery and Microdialysis Probe Implantation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and identify the coordinates for the target brain region (e.g., nucleus accumbens, striatum, prefrontal cortex, hippocampus) using a stereotaxic atlas.
-
Drill a small hole through the skull at the target coordinates.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Apparatus:
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF) with a composition similar to: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[2]
-
Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely-moving rat.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[2]
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve this compound in the aCSF at the desired concentration.
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) after this compound administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
Neurotransmitter Analysis
-
Dopamine and Serotonin (Monoamines):
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7][11]
-
Principle: The dialysate sample is injected into the HPLC system. The monoamines are separated on a reverse-phase column and then detected by an electrochemical detector, which measures the current generated by their oxidation.
-
Quantification: Compare the peak areas of the neurotransmitters in the samples to those of known standards to determine their concentrations.
-
-
GABA and Glutamate (Amino Acids):
-
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][10]
-
Principle: This method offers high sensitivity and selectivity. The amino acids in the dialysate are separated by liquid chromatography and then ionized and detected by a mass spectrometer.
-
Derivatization: For some methods, pre-column derivatization of the amino acids may be necessary to improve their chromatographic properties and detection sensitivity.[12]
-
Quantification: Use of stable isotope-labeled internal standards is recommended for accurate quantification.
-
Data Analysis
-
Express the neurotransmitter concentrations in each dialysate sample as a percentage of the average baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in neurotransmitter levels following this compound administration.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks the endocannabinoid membrane transporter (eMT).
Experimental Workflow for Microdialysis Study
Caption: Workflow for in vivo microdialysis with this compound.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 4. Effects of cannabinoids on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic modulation by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocannabinoids Suppress Excitatory Synaptic Transmission to Dorsal Raphe Serotonin Neurons through the Activation of Presynaptic CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis and Mass Spectrometric Monitoring of Dopamine and Enkephalins in the Globus Pallidus Reveal Reciprocal Interactions that Regulate Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anxiolytic Potential of OMDM-2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a key neuromodulatory system implicated in the regulation of emotional states, including anxiety.[1][2][3][4][5][6] The ECS primarily comprises cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[4][7] Pharmacological enhancement of endocannabinoid signaling, particularly by increasing the levels of anandamide, has shown promise for producing anxiolytic effects.[2][8][9][10] This can be achieved by inhibiting the enzymes that break down anandamide, such as fatty acid amide hydrolase (FAAH).[11][12][13][14]
OMDM-2 is recognized as an inhibitor of the putative endocannabinoid transporter, which is thought to be involved in the reuptake of anandamide from the synaptic cleft. By blocking this transporter, this compound is hypothesized to increase the synaptic availability of anandamide, thereby enhancing its signaling at cannabinoid receptors and potentially exerting anxiolytic effects. One study has suggested that this compound can reduce social interaction, a behavior that may be related to anxiety.[7]
These application notes provide a detailed experimental framework for assessing the anxiolytic-like effects of this compound in established rodent models of anxiety. The protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are described, along with methods for data presentation and visualization of the experimental workflow and relevant signaling pathways.
Experimental Protocols
Animals and Housing
Adult male mice or rats are commonly used for anxiety studies. Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM) and have ad libitum access to food and water.[15] All experiments should be conducted during the light phase and in accordance with institutional animal care and use committee (IACUC) guidelines.[16][17] Animals should be acclimated to the testing room for at least 30-60 minutes prior to the start of any behavioral testing.[18][19][20]
Drug Preparation and Administration
This compound should be dissolved in a suitable vehicle (e.g., a mixture of Tween 80, ethanol (B145695), and saline). A vehicle-alone group must be included as a negative control. The route of administration (e.g., intraperitoneal injection) and the time interval between administration and testing should be determined based on the pharmacokinetic properties of this compound. A range of doses should be tested to determine a dose-response relationship.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[15][17][18][21][22]
Apparatus: The maze is shaped like a plus sign and consists of two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of the same size, extending from a central platform (e.g., 5 x 5 cm).[15] The maze should be elevated above the floor.
Procedure:
-
Place a mouse in the center of the maze, facing one of the open arms.[17]
-
Allow the mouse to freely explore the maze for a 5-10 minute period.[15][17]
-
Record the session using a video camera positioned above the maze.[15]
-
Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[18]
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[22]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is characterized by the tendency of rodents to remain close to the walls of a novel environment (thigmotaxis).[16][19][20][23][24]
Apparatus: A square arena (e.g., 50 x 50 x 38 cm) with walls made of a non-porous material.[20] The floor of the arena is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Gently place the mouse in the center of the open field arena.[20]
-
Allow the mouse to explore the arena for a 10-20 minute period.[19][23]
-
Record the session using an overhead video camera and tracking software.[20]
-
Clean the arena with 70% ethanol between each trial.
Parameters to Measure:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Frequency of rearing (standing on hind legs).
Anxiolytic compounds are expected to increase the time spent and distance traveled in the center of the arena.[16]
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[25][26][27][28]
Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (approximately 2/3 of the box).[26] The two compartments are connected by a small opening.[26]
Procedure:
-
Place the mouse in the center of the light compartment.[25]
-
Allow the mouse to freely explore both compartments for a 10-minute period.[28][29]
-
Record the session using a video camera.
-
Clean the apparatus with 70% ethanol between trials.[29]
Parameters to Measure:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total locomotor activity.
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between compartments.[26]
Data Presentation
Quantitative data from the behavioral assays should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound in the Elevated Plus Maze Test
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Distance (cm) |
| Vehicle | 35.2 ± 4.1 | 8.5 ± 1.2 | 264.8 ± 4.1 | 9.1 ± 1.3 | 1520 ± 110 |
| This compound (1 mg/kg) | 48.7 ± 5.3 | 10.2 ± 1.5 | 251.3 ± 5.3 | 8.8 ± 1.4 | 1550 ± 125 |
| This compound (5 mg/kg) | 65.9 ± 6.8 | 12.8 ± 1.9 | 234.1 ± 6.8 | 9.5 ± 1.6 | 1580 ± 130 |
| This compound (10 mg/kg) | 82.4 ± 7.5 | 15.1 ± 2.1 | 217.6 ± 7.5 | 9.9 ± 1.7 | 1610 ± 140 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effects of this compound in the Open Field Test
| Treatment Group | Time in Center (s) | Center Distance (cm) | Latency to Center (s) | Total Distance (cm) | Rearing Frequency |
| Vehicle | 28.4 ± 3.5 | 180 ± 22 | 150.3 ± 15.2 | 2100 ± 150 | 25.6 ± 2.8 |
| This compound (1 mg/kg) | 35.1 ± 4.2 | 215 ± 28 | 135.8 ± 14.1 | 2130 ± 160 | 26.1 ± 3.1 |
| This compound (5 mg/kg) | 49.6 ± 5.1 | 280 ± 35 | 110.2 ± 12.5* | 2180 ± 170 | 27.5 ± 3.3 |
| This compound (10 mg/kg) | 68.2 ± 6.3 | 350 ± 41 | 85.7 ± 10.8** | 2210 ± 180 | 28.3 ± 3.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group | Time in Light (s) | Latency to Dark (s) | Transitions | Total Activity |
| Vehicle | 130.5 ± 12.8 | 25.4 ± 3.1 | 15.2 ± 1.8 | 1850 ± 130 |
| This compound (1 mg/kg) | 155.2 ± 14.1 | 22.8 ± 2.9 | 17.8 ± 2.1 | 1880 ± 145 |
| This compound (5 mg/kg) | 190.8 ± 16.5 | 18.5 ± 2.5 | 21.5 ± 2.5* | 1920 ± 150 |
| This compound (10 mg/kg) | 235.4 ± 18.2 | 15.1 ± 2.2 | 25.9 ± 2.8** | 1950 ± 160 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects.
Proposed Signaling Pathway of this compound in Anxiety
Caption: this compound's proposed mechanism in modulating anxiety.
Discussion and Interpretation
The experimental design outlined in these application notes will enable a comprehensive assessment of the anxiolytic potential of this compound. By employing a battery of well-validated behavioral assays, researchers can obtain robust and reliable data.
Anxiolytic-like effects of this compound would be indicated by:
-
Increased exploration of the open arms in the EPM.
-
Increased time spent in the central zone of the OFT.
-
Increased time spent in the light compartment of the LDB.
It is crucial to include a measure of general locomotor activity (e.g., total distance traveled in the OFT and EPM) to ensure that the observed behavioral changes are not due to non-specific effects on motor function. The dose-response relationship should be carefully examined, as biphasic effects have been observed with other manipulations of the endocannabinoid system, where low doses are anxiolytic and high doses may be ineffective or even anxiogenic.[9][30]
The proposed signaling pathway suggests that by inhibiting anandamide reuptake, this compound enhances the activation of presynaptic CB1 receptors. This, in turn, can lead to a reduction in the release of neurotransmitters like glutamate (B1630785) in brain regions associated with anxiety, such as the amygdala, ultimately producing an anxiolytic effect.[1][11][31] Further studies could involve co-administration of a CB1 receptor antagonist to confirm that the anxiolytic effects of this compound are indeed mediated by this receptor.
References
- 1. The endocannabinoid system in anxiety, fear memory and habituation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Endocannabinoid Signaling in Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The endocannabinoid system in guarding against fear, anxiety and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repositori.upf.edu]
- 7. The endocannabinoid system in social anxiety disorder: from pathophysiology to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Regulation of Fear and Anxiety: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central anandamide deficiency predicts stress-induced anxiety: behavioral reversal through endocannabinoid augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid amide hydrolase inhibition alleviates anxiety-like symptoms in a rat model used to study post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Therapeutic Value of a Novel FAAH Inhibitor for the Treatment of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated plus maze protocol [protocols.io]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 21. behaviorcloud.com [behaviorcloud.com]
- 22. researchgate.net [researchgate.net]
- 23. Open field test for mice [protocols.io]
- 24. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 27. Light-dark box test - Wikipedia [en.wikipedia.org]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. Light-dark box test for mice [protocols.io]
- 30. Anandamide Modulates Panic | Project CBD [projectcbd.org]
- 31. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Imaging of OMDM-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2 is a small molecule inhibitor of the putative anandamide (B1667382) membrane transporter (AMT), a key component of the endocannabinoid system (ECS). The ECS is a critical neuromodulatory system involved in a wide range of physiological processes, and its dysregulation is implicated in various pathological conditions. This compound is of significant interest as a potential therapeutic agent due to its ability to modulate endocannabinoid signaling by preventing the reuptake of the endogenous cannabinoid, anandamide (AEA), from the synaptic cleft. This inhibition is expected to prolong the action of AEA at cannabinoid receptors, primarily the CB1 receptor.
Visualizing and quantifying the engagement of this compound with its target, the AMT, in a living organism is crucial for understanding its pharmacokinetic and pharmacodynamic properties, optimizing dosing, and accelerating its clinical translation. However, the direct in vivo imaging of this compound target engagement is challenging due to the fact that the AMT has not yet been molecularly cloned, and consequently, no specific radioligands for direct imaging of the transporter are currently available.
This document provides detailed application notes and protocols for indirect in vivo imaging techniques to visualize and quantify the target engagement of this compound. The proposed strategy focuses on measuring the downstream effects of AMT inhibition on the endocannabinoid system, specifically the increased availability of anandamide and its subsequent interaction with CB1 receptors, using Positron Emission Tomography (PET).
Endocannabinoid Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the key components of the anandamide signaling pathway and the proposed mechanism of action for this compound. This compound blocks the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the synaptic cleft. This increased anandamide competes with PET radioligands for binding to the CB1 receptor.
Proposed Indirect In Vivo Imaging Strategy: CB1 Receptor Occupancy PET
The primary strategy to indirectly measure this compound target engagement is through a CB1 receptor occupancy study using Positron Emission Tomography (PET). This method relies on the principle of competitive binding. By inhibiting the reuptake of anandamide with this compound, the concentration of endogenous anandamide in the synapse is expected to increase. This elevated anandamide will compete with a systemically administered PET radioligand that specifically binds to CB1 receptors. A reduction in the binding of the PET radioligand to CB1 receptors after this compound administration, compared to a baseline scan, would indicate successful target engagement by this compound.
Several well-validated PET radioligands for the CB1 receptor are available, including [¹¹C]OMAR and [¹⁸F]MK-9470.[1][2] The choice of radioligand will depend on factors such as availability, scanner characteristics, and the specific research question.
Quantitative Data for CB1 PET Radioligands
The following table summarizes key quantitative data for commonly used CB1 receptor PET radioligands. This information is essential for planning and interpreting receptor occupancy studies.
| Radioligand | Affinity (Ki, nM) | Lipophilicity (logD7.4) | Brain Regions with High Binding | Typical Distribution Volume (VT) or Binding Potential (BPND) | Reference |
| [¹¹C]OMAR | 0.47 (human CB1) | 3.79 | Globus pallidus, putamen, cingulate cortex | VT in Globus Pallidus: ~1.47 | [2] |
| [¹⁸F]MK-9470 | 0.7 (human CB1) | 3.5 | Putamen, globus pallidus, cortical regions | BPND in Putamen: ~2.5 | [1] |
| [¹¹C]MePPEP | 0.14 (human CB1) | 4.2 | Putamen, cerebellum, cortical regions | VT in Putamen: ~3.6 SUV at 60 min | [3] |
| [¹⁸F]FMPEP-d₂ | High affinity | 3.9 | High uptake in CB1-rich regions | High specific binding (>85%) |
Detailed Experimental Protocols
Protocol 1: Baseline In Vivo CB1 Receptor PET Imaging
This protocol describes the procedure for obtaining a baseline measurement of CB1 receptor availability in a preclinical model (e.g., rat or non-human primate).
1. Animal Preparation:
- House animals in a controlled environment (temperature, humidity, and light/dark cycle).
- Fast animals for 4-6 hours before the scan to reduce metabolic variability, with water available ad libitum.
- Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic should be consistent across all scans as some anesthetics can affect cerebral blood flow and radiotracer kinetics.
- Insert a tail vein catheter for radiotracer and drug administration.
- Monitor vital signs (heart rate, respiration, and body temperature) throughout the procedure and maintain body temperature using a heating pad.
2. Radiotracer Administration:
- Prepare the selected CB1 PET radioligand (e.g., [¹¹C]OMAR or [¹⁸F]MK-9470) according to established radiosynthesis protocols.
- Administer a bolus injection of the radiotracer via the tail vein catheter. The exact dose will depend on the radiotracer, animal species, and scanner sensitivity (typically 5-15 MBq for rodents).
3. PET Image Acquisition:
- Position the animal in the PET scanner with the head in the center of the field of view.
- Start a dynamic PET scan immediately upon radiotracer injection.
- Acquire data for 60-90 minutes in list mode or using a predefined framing scheme (e.g., 6 x 30s, 4 x 60s, 5 x 120s, 6 x 300s, 4 x 600s).
- Perform a CT or MRI scan for anatomical co-registration and attenuation correction.
4. Data Analysis:
- Reconstruct the dynamic PET images with appropriate corrections (attenuation, scatter, randoms, and decay).
- Co-register the PET images to a standard brain atlas or the anatomical MRI/CT scan.
- Define regions of interest (ROIs) for key brain areas known to have high CB1 receptor density (e.g., striatum, hippocampus, cortex) and a reference region with low receptor density (e.g., cerebellum or pons, depending on the radiotracer).
- Generate time-activity curves (TACs) for each ROI.
- Use appropriate kinetic modeling (e.g., simplified reference tissue model, 2-tissue compartment model with arterial input function) to calculate the outcome measure of receptor availability, such as the binding potential (BPND) or the total distribution volume (VT).
Protocol 2: this compound Target Engagement (Receptor Occupancy) PET Imaging
This protocol is performed after the baseline scan to determine the degree of CB1 receptor occupancy by endogenous anandamide following this compound administration.
1. This compound Administration:
- Allow a sufficient washout period after the baseline scan (at least 5 half-lives of the radiotracer).
- Administer this compound at the desired dose and route (e.g., intraperitoneal, intravenous, or oral). The timing of this compound administration relative to the PET scan should be optimized based on the known pharmacokinetic profile of the compound to ensure that peak brain concentrations coincide with the scan.
- A dose-response study with multiple doses of this compound is recommended to determine the dose-occupancy relationship.
2. PET Imaging and Data Analysis:
- Repeat the PET imaging procedure as described in Protocol 1 at the predetermined time point after this compound administration.
- Calculate the BPND or VT for the post-dose scan.
- Calculate the percent receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Protocol 3: In Vivo Microdialysis with LC-MS/MS for Anandamide Measurement
To provide direct biochemical evidence of this compound's target engagement, in vivo microdialysis can be used to measure extracellular anandamide levels in specific brain regions.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the animal and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens or striatum).
- Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
- Collect baseline dialysate samples for a defined period (e.g., 60-90 minutes).
- Administer this compound.
- Continue collecting dialysate samples for several hours post-administration.
3. Sample Analysis:
- Analyze the collected dialysate samples for anandamide concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Express the results as a percentage change from the baseline anandamide levels.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between this compound administration and the expected imaging outcome.
References
Troubleshooting & Optimization
OMDM-2 Technical Support Center: Investigating Off-Target Effects and Potential In Vivo Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects and in vivo toxicity of OMDM-2, a selective inhibitor of the endocannabinoid transport system. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and queries that may arise during preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is characterized as a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking this transporter, this compound is designed to increase the concentration of the endocannabinoid anandamide (AEA) in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). However, it's important to note that the existence and identity of a specific transmembrane transporter for endocannabinoids are still subjects of scientific investigation. Some evidence suggests that fatty acid-binding proteins (FABPs), such as FABP5, may be intracellular carriers for AEA and the actual targets of compounds classified as endocannabinoid uptake inhibitors.[1]
Q2: What are the known in vivo effects of this compound administration?
Studies in rodent models have demonstrated that this compound can induce specific physiological and behavioral changes. Systemic administration has been shown to reduce social interaction in rats, an effect that may be linked to a reduction in the activation of presynaptic CB1 receptors.[2] Additionally, direct infusion of this compound into the paraventricular thalamic nucleus of rats has been observed to promote sleep and concurrently decrease extracellular dopamine (B1211576) levels in the nucleus accumbens.[3]
Q3: Has a comprehensive off-target binding profile for this compound been established?
Currently, publicly available data on a broad off-target binding profile for this compound against a wide range of receptors, kinases, and other enzymes is limited. One study has suggested that Fatty Acid-Binding Protein 5 (FABP5) could be a primary target for this compound.[1] Researchers should exercise caution, as the absence of comprehensive screening data means that unanticipated off-target effects at other sites cannot be ruled out.
Q4: What is the known in vivo toxicity profile of this compound?
Detailed in vivo toxicity studies, such as acute toxicity or repeated-dose toxicity assessments, for this compound are not extensively reported in the available scientific literature. The observed reduction in social interaction in animal models suggests that this compound may have behavioral side effects, and researchers are advised to proceed with caution when using it in vivo.[2] Standard safety pharmacology assessments would be necessary to fully characterize the safety profile of this compound.
Q5: Are there any known effects of this compound on non-cannabinoid signaling pathways?
The administration of this compound has been shown to decrease extracellular dopamine levels in the nucleus accumbens of rats.[3] This indicates a potential interaction with or modulation of the dopaminergic system, which should be a key consideration in experimental design and data interpretation.
Troubleshooting Guide
This guide provides insights into potential experimental issues and unexpected results when working with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral changes in animal models (e.g., altered social interaction, locomotion). | This may be an on-target effect related to the modulation of the endocannabinoid system, specifically reduced activation of presynaptic CB1 receptors.[2] | Carefully document all behavioral parameters. Consider including a comprehensive battery of behavioral tests to fully characterize the phenotype. Compare results with known effects of CB1 receptor agonists and antagonists. |
| Variability in sleep patterns or sedation levels. | This compound has been shown to promote sleep when administered to a specific brain region.[3] The degree of this effect may vary with the route of administration and dose. | Monitor sleep/wake cycles using appropriate methodologies (e.g., EEG/EMG). Perform dose-response studies to establish a clear relationship between the this compound concentration and sedative effects. |
| Anomalous results in studies involving dopamine-related pathways or rewards. | This compound can decrease extracellular dopamine levels, which could confound experiments focused on reward, motivation, or motor control.[3] | Measure dopamine levels and turnover in relevant brain regions (e.g., nucleus accumbens, striatum) to quantify the impact of this compound. Consider the implications of altered dopaminergic tone when interpreting your results. |
| Lack of expected effect on anandamide levels. | The efficacy of endocannabinoid uptake inhibitors can be influenced by the metabolic rate of anandamide by fatty acid amide hydrolase (FAAH). Additionally, the mechanism of endocannabinoid transport is complex and may not solely rely on a single transporter. | Measure anandamide levels directly in the tissue of interest using techniques like LC-MS/MS. Consider co-administration with an FAAH inhibitor to potentiate the effects, but be aware of the potential for confounding results. |
Quantitative Data Summary
Due to the limited availability of comprehensive quantitative data for this compound, the following table summarizes the key qualitative findings from in vivo studies. Researchers are strongly encouraged to perform their own dose-response and safety assessments.
| Parameter | Observed Effect | Species/Model | Dose/Concentration | Reference |
| Social Interaction | Reduced | Rat | Systemic administration (dose not specified in abstract) | [2] |
| Sleep | Increased | Rat | 10, 20, or 30 µM (microdialysis perfusion in paraventricular thalamic nucleus) | [3] |
| Extracellular Dopamine | Decreased (in nucleus accumbens) | Rat | 10, 20, or 30 µM (microdialysis perfusion in paraventricular thalamic nucleus) | [3] |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the effects of this compound.
Social Interaction Test (Rat)
-
Acclimation: Individually house rats for at least 7 days before testing. Handle each rat for 5 minutes daily for 3 days leading up to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Test Arena: Use a clean, open-field arena (e.g., 100 cm x 100 cm) with dim lighting.
-
Procedure:
-
Place two unfamiliar rats of the same sex and treatment group into the arena.
-
Record the behavior for 10-15 minutes using a video camera mounted above the arena.
-
-
Data Analysis: Score the duration and frequency of social behaviors, including sniffing, grooming, following, and physical contact. An automated tracking system can be used for more objective analysis.
In Vivo Microdialysis for Dopamine Measurement
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., through the microdialysis probe for local administration or systemically).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound action on endocannabinoid signaling.
Experimental Workflow for Assessing In Vivo Effects
Caption: General experimental workflow for in vivo studies of this compound.
Potential Signaling Interactions of this compound
Caption: Logical relationships between this compound and observed in vivo effects.
References
- 1. Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting OMDM-2 experimental variability and reproducibility
Welcome to the technical support center for OMDM-2, a valuable tool for researchers, scientists, and drug development professionals investigating the endocannabinoid system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to experimental variability and reproducibility when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a pharmacological inhibitor of the putative endocannabinoid membrane transporter (eMT).[1] Its primary mechanism of action is to block the transport of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane. This inhibition is considered to be bidirectional, meaning it can affect both the uptake and release of endocannabinoids from the cell.[2]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro : this compound is expected to increase the extracellular concentration of endocannabinoids by blocking their reuptake into cells. This can potentiate the effects of endogenously released or exogenously applied endocannabinoids on cannabinoid receptors (CB1 and CB2) and other targets.
-
In Vivo : Systemic administration of this compound has been shown to modulate various physiological processes. For example, it can reduce social interaction in a manner consistent with reduced activation of presynaptic CB1 receptors.[3] Additionally, its infusion into specific brain regions has been demonstrated to promote sleep and decrease extracellular dopamine (B1211576) levels.[1]
Q3: What are some common sources of variability in experiments using this compound?
Variability in this compound experiments can arise from several factors:
-
Compound Handling: Issues with solubility and stability of this compound can lead to inconsistent concentrations in your assays.
-
Experimental System: The cell type or animal model used can exhibit different sensitivities to this compound and have varying levels of endogenous endocannabinoid tone.
-
Assay Conditions: Factors such as incubation time, temperature, and the type of plasticware used can significantly impact results, particularly in endocannabinoid uptake assays.[4]
-
Off-Target Effects: While primarily targeting the eMT, the possibility of off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound is a lipophilic molecule. Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) before diluting to the final concentration in aqueous buffer. Ensure the final solvent concentration is low and consistent across all experimental conditions, as the solvent itself can have effects. A vehicle control is essential. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Low Endocannabinoid Tone | The effect of this compound is dependent on the presence of endogenous endocannabinoids. If the cells have very low basal endocannabinoid release, the effect of blocking uptake may be minimal. Consider stimulating endocannabinoid release (e.g., with a depolarizing agent or a relevant agonist) to observe a more robust effect of this compound. |
| Non-Specific Binding to Plasticware | Endocannabinoids are known to bind non-specifically to plastic surfaces, which can interfere with uptake assays. Consider using glass coverslips or silanized plasticware to minimize this issue. Always include appropriate controls, such as running the assay at 4°C to measure passive diffusion and non-specific binding. |
| Incorrect Assay Timing | The inhibition of endocannabinoid uptake by this compound is a rapid process. Ensure that your incubation times are appropriate to capture the initial rate of transport. Very long incubation times may allow for confounding factors like enzymatic degradation of endocannabinoids to become more prominent. |
Issue 2: High Variability in Animal Behavior or Physiological Readouts in In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing. For systemic administration, consider the route (e.g., intraperitoneal, intravenous) and vehicle. The vehicle should be well-tolerated and used for the control group. For central administration via microdialysis, ensure the probe placement is accurate and the perfusion rate is stable. |
| Bidirectional Effect of this compound | This compound can inhibit both the uptake and release of endocannabinoids. This can lead to complex and sometimes counterintuitive results. For example, by preventing endocannabinoid release, this compound can lead to a decrease in cannabinoid receptor activation at the synapse. Carefully consider this bidirectional mechanism when interpreting your data. |
| Interaction with Other Signaling Pathways | The endocannabinoid system is highly interconnected with other neurotransmitter systems. The effects of this compound may be influenced by the activity of these other systems. For example, the social withdrawal induced by this compound is exacerbated by a CB1 receptor antagonist. |
| Animal-to-Animal Variability | Account for individual differences in metabolism and endocannabinoid tone. Use a sufficient number of animals per group to achieve statistical power. Randomize animals to treatment groups and blind the experimenter to the treatment conditions whenever possible. |
Experimental Protocols
Key Experiment: In Vitro Anandamide (AEA) Uptake Assay
This protocol is adapted from methods used for assessing endocannabinoid transport inhibitors.
Materials:
-
Cell line of interest (e.g., Neuro-2a, U937)
-
Culture medium
-
Assay buffer (e.g., PBS with 1 mg/mL fatty acid-free BSA)
-
This compound
-
[³H]-Anandamide (radiolabeled AEA)
-
Unlabeled AEA
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Plate cells in 24-well plates (or on glass coverslips within the wells) and grow to confluence.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by diluting the stock in assay buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a solution of [³H]-AEA and unlabeled AEA in assay buffer to the desired final concentration (e.g., 100 nM).
-
-
Assay Procedure:
-
Wash the cells twice with warm assay buffer.
-
Pre-incubate the cells with the this compound working solutions or vehicle control for 10-15 minutes at 37°C.
-
To initiate the uptake, add the AEA solution to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C. To determine non-specific uptake and binding, perform a parallel set of incubations at 4°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the 4°C condition (non-specific) from the 37°C condition (total uptake) to determine the specific uptake.
-
Express the data as a percentage of the vehicle control and plot against the concentration of this compound to determine the IC₅₀.
-
Mandatory Visualizations
Caption: this compound inhibits the bidirectional transport of endocannabinoids (eCBs) via the endocannabinoid membrane transporter (eMT), impacting retrograde signaling at the synapse.
Caption: A logical workflow for troubleshooting experimental variability when using this compound.
This technical support center provides a starting point for addressing common issues encountered during this compound experimentation. For more specific queries, consulting the primary literature and reaching out to experienced researchers in the field is always recommended.
References
- 1. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OMDM-2 Concentration for Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OMDM-2 in rat behavioral studies. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
This compound, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a putative inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1] Its primary mechanism of action is to block the reuptake of endocannabinoids, such as anandamide (AEA), into the presynaptic neuron.[2] However, experimental evidence suggests that the transport of endocannabinoids may be bidirectional. Consequently, pharmacological blockade by this compound might not only affect re-uptake but also the release of endocannabinoids, potentially preventing them from stimulating presynaptic CB1 receptors.[3] This can lead to a paradoxical reduction in CB1 receptor activation, a critical consideration for experimental design.[3]
Q2: What are the expected behavioral effects of this compound administration in rats?
The behavioral effects of this compound can be complex due to its mechanism of action. While inhibiting endocannabinoid reuptake is generally expected to enhance endocannabinoid signaling and produce anxiolytic or analgesic effects, the potential for this compound to also inhibit endocannabinoid release can lead to contrary outcomes.
-
Social Interaction: Systemic administration of this compound has been shown to reduce social interaction in rats. This effect is thought to be consistent with a reduction in the activation of presynaptic CB1 receptors.[3]
-
Sleep: Microdialysis perfusion of this compound into the paraventricular thalamic nucleus (PVA) in rats has been shown to increase sleep and decrease waking.[1]
-
Anxiety, Pain, and Memory: While specific data on systemic this compound administration for these behavioral domains in rats is limited, the modulation of the endocannabinoid system is known to play a crucial role. Researchers should be prepared for outcomes that may not align with a simple enhancement of endocannabinoid tone.
Q3: What are recommended starting concentrations and administration routes for this compound in rat behavioral studies?
Published data on systemic administration of this compound in rats for behavioral studies is still emerging. The following recommendations are based on available literature and general practices for similar compounds.
| Administration Route | Concentration/Dose | Vehicle | Behavioral Test | Reference |
| Systemic (Intraperitoneal - i.p.) | 1 mg/kg | Not explicitly stated for this compound. A common vehicle for cannabinoids is a mixture of ethanol, Cremophor EL, and saline (e.g., 1:1:18). | Social Interaction | [3] |
| Intracerebral (Microdialysis) | 10, 20, or 30 µM | Artificial cerebrospinal fluid (aCSF) | Sleep-Wake Cycle | [1] |
Note: It is crucial to perform dose-response studies to determine the optimal concentration for your specific behavioral paradigm and experimental conditions. Always start with a low dose and escalate cautiously.
Troubleshooting Guides
Q4: We administered this compound and observed an increase in anxiety-like behavior (or no effect) in the elevated plus-maze, which is contrary to our hypothesis. What could be the cause?
This is a critical and not entirely unexpected observation with this compound. Here’s a troubleshooting workflow to address this issue:
Possible Causes:
-
Paradoxical CB1 Receptor Inhibition: As mentioned in FAQ 1, this compound can impair endocannabinoid release, leading to reduced, rather than enhanced, CB1 receptor activation. Since CB1 receptor activation is often associated with anxiolytic effects, a reduction in its activity could lead to anxiogenic-like outcomes.[3]
-
Dose-Dependent Effects: The dose-response curve for many compounds acting on the endocannabinoid system is often an inverted "U" shape. The selected dose may be too high or too low to produce the desired anxiolytic effect.
-
Vehicle Effects: The vehicle used to dissolve this compound could have its own behavioral effects.
-
Experimental Conditions: Factors such as the time of day, lighting conditions in the testing room, and prior handling of the animals can significantly impact anxiety levels.[4]
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of this compound concentrations (e.g., 0.1, 1, and 10 mg/kg, i.p.) to identify the optimal dose for anxiolytic-like effects.
-
Include a Positive Control: Administer a known anxiolytic compound (e.g., diazepam) to validate the sensitivity of your behavioral assay.
-
Run a Vehicle-Only Control Group: This will help determine if the vehicle itself is influencing the behavior.
-
Consider Co-administration with a CB1 Agonist: To test the hypothesis of reduced CB1 activation, co-administering a low dose of a CB1 agonist (e.g., WIN55,212-2) with this compound could potentially reverse the anxiogenic-like effects.[3]
-
Standardize Experimental Conditions: Ensure consistent lighting, noise levels, and handling procedures across all experimental groups.
Q5: We are having difficulty dissolving this compound for systemic administration. What is a suitable vehicle?
This compound is a lipophilic compound and will not readily dissolve in aqueous solutions like saline. A common vehicle for systemic administration of cannabinoids and similar compounds in rats is a mixture of a solvent, a surfactant, and saline.
Recommended Vehicle Preparation:
A frequently used vehicle for lipophilic compounds is a mixture of ethanol, Cremophor EL (or Tween 80), and 0.9% saline. A common ratio is 1:1:18 (v/v/v).
Protocol:
-
Dissolve the required amount of this compound in 100% ethanol. Gentle warming or vortexing may be necessary.
-
Add an equal volume of Cremophor EL or Tween 80 to the ethanol-OMDM-2 solution and mix thoroughly.
-
Slowly add 18 parts of sterile 0.9% saline to the mixture while continuously vortexing to form a stable emulsion.
-
The final solution should be administered at a volume of 1-2 mL/kg body weight for intraperitoneal injection in rats.
-
Always prepare the solution fresh on the day of the experiment and administer it at room temperature.
-
Include a vehicle-only control group in your experiment to account for any behavioral effects of the vehicle itself.
Q6: We are not observing any effect of this compound on pain perception in the hot plate test. What should we consider?
The hot plate test measures a supraspinal response to a thermal stimulus. The lack of effect could be due to several factors.
Possible Causes:
-
Inappropriate Dose: The selected dose may be outside the therapeutic window for analgesia.
-
Paradoxical Mechanism: Similar to anxiety, if this compound is reducing CB1 receptor activation, it may fail to produce analgesia or could even be pro-nociceptive.
-
Timing of Administration: The time between this compound administration and the behavioral test may not be optimal for achieving peak brain concentrations.
-
Sensitivity of the Assay: The temperature of the hot plate may be too high, leading to a rapid response latency that is difficult to modulate with the drug.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Study: Test different doses of this compound and measure the response at various time points after administration (e.g., 30, 60, and 120 minutes) to determine the peak effect.
-
Optimize Hot Plate Temperature: A lower plate temperature (e.g., 52°C instead of 55°C) may increase the baseline latency and improve the sensitivity of the assay to detect analgesic effects.
-
Include a Positive Control: Use a known analgesic, such as morphine, to confirm the validity of your experimental setup.
-
Consider a Different Pain Model: If this compound is ineffective in the hot plate test, it may be worthwhile to assess its effects in a model of inflammatory or neuropathic pain, where the endocannabinoid system is often upregulated.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats
-
Preparation of this compound Solution:
-
Prepare a vehicle solution of ethanol:Cremophor EL:0.9% saline in a 1:1:18 ratio.
-
Dissolve this compound in the vehicle to the desired final concentration. For a 1 mg/kg dose in a 300g rat receiving an injection volume of 1 mL/kg, you would need a 1 mg/mL solution.
-
Prepare the solution fresh on the day of the experiment.
-
-
Injection Procedure:
-
Gently restrain the rat. For a two-person procedure, one person restrains the animal while the other injects.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Use a 23-25 gauge needle.
-
Insert the needle at a 15-20 degree angle and aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 3: Morris Water Maze (MWM) for Spatial Memory
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each rat.
-
Place the rat in the water at one of four starting positions.
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Drug Administration: this compound or vehicle can be administered before each day's acquisition trials to assess its effect on learning, or before the probe trial to assess its effect on memory retrieval.
Protocol 4: Hot Plate Test for Nociception
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Acclimation: Habituate the rats to the testing room and the apparatus (at a neutral temperature) before the experiment.
-
Baseline Measurement: Place the rat on the hot plate and measure the baseline latency to a nociceptive response (e.g., hind paw lick, jump). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle i.p.
-
Post-Drug Measurement: At a predetermined time after injection (e.g., 30, 60, 90 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: An increase in the response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.
Visualizations
References
OMDM-2 degradation and proper storage conditions for research
Disclaimer: Specific stability and degradation data for OMDM-2 are not extensively available in public literature. The following guidance is based on general principles for small molecules with similar structural features, such as amide and octadecenamide moieties, and best practices for laboratory research. It is strongly recommended to perform compound-specific stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C or lower for long-term storage (stable for up to 3 years under these conditions).[1] For short-term storage, 4°C is acceptable for up to 2 years.[1] The compound should be stored in a tightly sealed container, protected from light and moisture.
Q2: I have received this compound as a powder at room temperature. Is it still viable?
A2: Yes, small molecule compounds like this compound are generally stable for the duration of shipping at ambient temperatures.[1] Upon receipt, you should immediately store it under the recommended long-term storage conditions (-20°C).
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol. For arachidonic acid derivatives, solutions in ethanol, DMSO, or dimethylformamide are stable for up to 6 months at -20°C when purged with an inert gas like argon or nitrogen.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.[1]
Q4: Can I store this compound solutions in an aqueous buffer?
A4: Aqueous solutions of arachidonic acid derivatives are significantly less stable and it is recommended to prepare them fresh for each experiment.[2] If temporary storage is necessary, keep the aqueous solution on ice and use it within a few hours. The amide and ester-like functionalities in this compound could be susceptible to hydrolysis in aqueous environments, especially at non-neutral pH.
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, degradation may be indicated by precipitation, color change, or the appearance of unexpected peaks in your analytical method (e.g., HPLC, LC-MS). A decrease in the expected biological activity is also a key indicator of potential degradation.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity in my experiments with this compound.
Possible Causes & Solutions:
-
Degradation of Stock Solution:
-
Cause: Repeated freeze-thaw cycles, improper storage temperature, or extended storage time.
-
Solution: Prepare fresh stock solutions from the solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles. Ensure storage at -20°C or -80°C.[1]
-
-
Hydrolysis in Aqueous Experimental Buffer:
-
Cause: this compound may be unstable in your aqueous assay buffer over the time course of the experiment.
-
Solution: Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment. Minimize the time the compound spends in the aqueous environment.
-
-
Photodegradation:
-
Cause: Exposure of the compound or its solutions to light.
-
Solution: Store the solid compound and stock solutions in amber vials or wrap containers with aluminum foil. Perform experimental manipulations in a subdued lighting environment where possible.
-
-
Oxidation:
-
Cause: The unsaturated fatty acid chain in this compound is susceptible to oxidation.
-
Solution: Store solutions under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant to your storage solvent, but ensure it does not interfere with your experimental system.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C to -80°C | Tightly sealed | Dark (in amber vial) | Up to 3 years[1] |
| 4°C | Tightly sealed | Dark (in amber vial) | Up to 2 years[1] | |
| Organic Stock Solution (e.g., DMSO, Ethanol) | -20°C to -80°C | Inert gas (N₂ or Ar) overlay | Dark (in amber vial) | Up to 6 months[1][2] |
| Aqueous Solution | 2°C to 8°C (on ice) | N/A | Dark | Use immediately (within 12 hours)[2] |
Table 2: Potential Degradation Pathways of this compound and Mitigation Strategies
| Degradation Pathway | Description | Susceptible Moieties | Mitigation Strategy |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. Can be catalyzed by acid or base.[3][4] | Amide linkage | Avoid aqueous solutions for storage. Use aprotic organic solvents. Prepare aqueous solutions fresh. Maintain neutral pH in experiments. |
| Oxidation | Reaction with oxygen, often forming hydroperoxides, which can lead to further degradation products.[5] | Unsaturated octadecenamide chain | Store solid and solutions under an inert atmosphere (N₂ or Ar). Use antioxidants if compatible with the experiment. Protect from light to prevent photo-oxidation. |
| Photolysis | Degradation caused by exposure to light, particularly UV wavelengths. | Chromophores within the molecule, unsaturated bonds | Store in amber glass vials or containers wrapped in aluminum foil.[6] Avoid unnecessary exposure to ambient and direct light during handling. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method. This is a generic protocol based on ICH guidelines.[7][8]
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water
-
Formic acid (or other appropriate modifier for LC-MS)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Reference standard of this compound
Equipment:
-
Analytical balance
-
HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
-
Stress Conditions: (Aim for 5-20% degradation of the active pharmaceutical ingredient[7])
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 70°C for 48 hours. Also, place a vial of the stock solution in the oven under the same conditions.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Dilute all stressed samples, including a non-stressed control, to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by HPLC-UV/MS. A typical starting condition could be a gradient elution on a C18 column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor at a relevant UV wavelength (determined by a UV scan of this compound) and acquire mass spectra to identify the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each stress condition.
-
Determine the mass-to-charge ratio (m/z) of the degradation products to hypothesize their structures (e.g., hydrolyzed amide, oxidized double bond).
-
Ensure the analytical method can separate the degradation product peaks from the parent this compound peak (peak purity analysis).
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound conceptually inhibits the endocannabinoid transporter.
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tsfx.edu.au [tsfx.edu.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Potential artifacts in OMDM-2 assays and how to avoid them
A Note on OMDM-2: Initial searches did not reveal a direct connection between "this compound" and O-GlcNAc cycling assays. This compound is predominantly recognized in scientific literature as a cannabinoid transporter inhibitor. This guide will therefore focus on the broader topic of potential artifacts in common O-GlcNAc cycling assays and strategies to avoid them, which appears to be the core interest for researchers in this field.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in O-GlcNAc detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting O-GlcNAcylated proteins?
A1: The most prevalent methods for detecting O-GlcNAcylated proteins include:
-
Western Blotting: This technique uses antibodies that specifically recognize the O-GlcNAc modification on proteins.
-
Lectin Affinity Chromatography/Blotting: Lectins, such as Wheat Germ Agglutinin (WGA), that bind to N-acetylglucosamine are used to enrich or detect O-GlcNAcylated proteins.
-
Chemoenzymatic Labeling: This method involves enzymatically attaching a chemically reactive tag to the O-GlcNAc moiety, which can then be detected with a corresponding probe (e.g., biotin (B1667282) or a fluorescent dye).[1][2]
Q2: Why am I seeing high background in my O-GlcNAc Western blot?
A2: High background in O-GlcNAc Western blots can be caused by several factors:
-
Inadequate Blocking: The blocking buffer may not be optimal for the specific antibody being used.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may need to be optimized.
-
Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound antibodies.
-
Membrane Handling: The membrane may have been improperly handled, leading to artifacts.
Q3: What are the key differences in specificity between commonly used O-GlcNAc antibodies?
A3: Different O-GlcNAc antibodies have varying specificities and potential for cross-reactivity. For instance, the widely used CTD110.6 antibody has been shown to cross-react with other N-glycans under certain conditions, such as glucose deprivation.[3][4][5] The RL2 antibody is another commonly used option. It is crucial to perform appropriate controls to validate the specificity of the antibody in your experimental system.
Q4: How can I confirm that the signal I am detecting is specific to O-GlcNAc?
A4: Several control experiments are essential to confirm the specificity of your O-GlcNAc signal:
-
GlcNAc Competition Assay: Pre-incubating your antibody or lectin with free N-acetylglucosamine (GlcNAc) should reduce or eliminate the signal.
-
OGT/OGA Modulation: Treating cells with an OGT inhibitor (e.g., OSMI-2) should decrease O-GlcNAcylation, while treatment with an OGA inhibitor (e.g., Thiamet G) should increase it.
-
Enzymatic Removal: Treatment of lysates with O-GlcNAcase (OGA) should diminish the signal.
Troubleshooting Guides
Guide 1: Western Blotting Artifacts
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate blocking. | Optimize blocking conditions. Try different blocking agents (e.g., BSA instead of milk, as milk proteins can be glycosylated). Increase blocking time and temperature. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to find the optimal dilution. | |
| Insufficient washing. | Increase the number, duration, and volume of washes. Add a detergent like Tween-20 to the wash buffer. | |
| Weak or No Signal | Insufficient antigen. | Increase the amount of protein loaded on the gel. Consider enriching for O-GlcNAcylated proteins using lectin affinity chromatography. |
| Inefficient antibody binding. | Ensure the antibody is stored correctly and has not expired. Extend the primary antibody incubation time (e.g., overnight at 4°C). | |
| Inefficient transfer. | Optimize the Western blot transfer conditions (time, voltage, buffer composition). | |
| Non-specific Bands | Antibody cross-reactivity. | Perform a GlcNAc competition assay to confirm specificity. Test a different O-GlcNAc antibody with a different epitope recognition. |
| Contamination with N-linked glycans. | For antibodies like CTD110.6 that may cross-react, pre-treat lysates with PNGase F to remove N-linked glycans. | |
| Protein of Interest Obscured by Antibody Heavy Chain (~50 kDa) | Common issue in immunoprecipitation experiments. | Use an IdeZ protease to cleave the antibody heavy chain into smaller fragments that will not interfere with the protein of interest. |
Guide 2: Lectin-Based Assay Artifacts
| Problem | Potential Cause | Recommended Solution |
| Non-specific Binding in WGA Affinity Chromatography | WGA can also bind to sialic acid and other terminal GlcNAc-containing glycans. | Use succinylated WGA (sWGA), which has a higher specificity for GlcNAc over sialic acid. Perform enrichment from nuclear and cytoplasmic extracts to avoid contamination with complex glycans from secreted and membrane proteins. |
| Low Yield of Enriched Proteins | Weak affinity of WGA for single O-GlcNAc modifications. | Use Lectin Weak Affinity Chromatography (LWAC) with a long column format to effectively enrich for proteins with low-affinity interactions. |
| High Background in Lectin Blotting | Non-specific binding of the lectin probe. | Ensure proper blocking (avoid milk-based blockers). Include a GlcNAc competition control by pre-incubating the lectin with free GlcNAc. |
Quantitative Data Summary
Table 1: Comparison of O-GlcNAc Detection Reagents
| Reagent Type | Examples | Advantages | Potential Artifacts/Limitations |
| Monoclonal Antibodies | CTD110.6, RL2 | High affinity, useful for Western blotting and immunoprecipitation. | Can exhibit cross-reactivity with other glycan structures; signal may not represent the entire O-GlcNAcome. |
| Lectins | Wheat Germ Agglutinin (WGA) | Broadly recognizes GlcNAc, useful for enrichment of a wide range of O-GlcNAcylated proteins. | Can bind to other glycans containing terminal GlcNAc or sialic acid, leading to non-specific enrichment. |
| Chemoenzymatic Probes | GalT(Y289L) with UDP-GalNAz | Highly specific for O-GlcNAc; allows for sensitive detection and quantification. | Requires enzymatic labeling step which needs to be optimized for efficiency. |
Experimental Protocols
Protocol 1: Immunoprecipitation and Western Blotting for O-GlcNAcylated Proteins
This protocol is adapted from a method for detecting O-GlcNAcylation of the host-cell factor 1 (HCF-1).
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and OGA inhibitors (e.g., 50 µM PUGNAc or Thiamet G).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against your protein of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an O-GlcNAc specific antibody (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This protocol provides a general workflow for chemoenzymatic labeling.
-
Enzymatic Labeling:
-
To your protein lysate, add a reaction buffer containing a mutant galactosyltransferase (GalT1 Y289L) and an azide-modified UDP-sugar analog (UDP-GalNAz).
-
Incubate the reaction overnight at 4°C to allow for the enzymatic transfer of the azide (B81097) tag to O-GlcNAcylated proteins.
-
-
Click Chemistry Reaction:
-
To the azide-labeled lysate, add an alkyne-containing detection probe (e.g., alkyne-biotin or a fluorescent alkyne).
-
Add the click chemistry reaction cocktail (copper sulfate, a copper ligand, and a reducing agent like sodium ascorbate).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection/Enrichment:
-
If a fluorescent probe was used, the labeled proteins can be directly visualized by in-gel fluorescence.
-
If a biotin probe was used, the labeled proteins can be detected by Western blot with streptavidin-HRP or enriched using streptavidin-coated beads for mass spectrometry analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
Addressing the paradoxical effects of OMDM-2 on endocannabinoid release
Welcome to the technical support center for researchers utilizing OMDM-2 in their studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the paradoxical effects of this compound on endocannabinoid release. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of key pathways and workflows are included to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a synthetic compound designed as an inhibitor of the putative endocannabinoid membrane transporter (eMT). The intended mechanism of action is to block the reuptake of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), from the synaptic cleft back into the neuron. By inhibiting reuptake, this compound is expected to increase the extracellular concentration of endocannabinoids, thereby enhancing their signaling at cannabinoid receptors (CB1 and CB2).
Q2: What are the "paradoxical effects" of this compound?
Contrary to its expected effect of enhancing endocannabinoid tone, this compound has been observed to produce effects consistent with reduced endocannabinoid signaling in some experimental paradigms. For instance, studies have shown that systemic administration of this compound can reduce social interaction in rodents, a behavior that is known to be dependent on CB1 receptor activation. This suggests that under certain conditions, this compound may impair endocannabinoid release, counteracting its reuptake inhibition.
Q3: How can an endocannabinoid reuptake inhibitor paradoxically decrease endocannabinoid signaling?
The leading hypothesis is that the endocannabinoid transport system is bidirectional. This means it may not only be responsible for the reuptake of endocannabinoids into the cell but also for their release from the cell into the synaptic cleft. By blocking this transporter, this compound might inadvertently hinder the release of AEA and 2-AG, leading to a net decrease in their availability to activate cannabinoid receptors.[1]
Q4: Are there potential off-target effects of this compound that could explain these paradoxical observations?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no change in extracellular endocannabinoid levels after this compound administration in microdialysis experiments. | 1. Paradoxical effect: this compound may be inhibiting endocannabinoid release. 2. Suboptimal drug concentration: The dose of this compound may be too high or too low. 3. Issues with microdialysis probe recovery: Endocannabinoids are lipophilic and can adhere to tubing, leading to poor recovery. | 1. Consider the bidirectional transporter hypothesis. Co-administer a CB1 receptor agonist (e.g., CP55,940) to see if it rescues the behavioral phenotype, which would support the idea of reduced endocannabinoid tone.[1] 2. Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental conditions. 3. Ensure proper microdialysis probe calibration and use silanized vials for sample collection to minimize analyte loss. |
| This compound induces a behavioral effect opposite to that of a direct CB1 agonist or other endocannabinoid-enhancing drugs (e.g., FAAH or MAGL inhibitors). | This is the hallmark of the paradoxical effect, suggesting impaired endocannabinoid release. | Compare the behavioral effects of this compound with those of a FAAH inhibitor (e.g., URB597) or a MAGL inhibitor (e.g., JZL184). If this compound's effects are not reversed by antagonists that block the effects of FAAH/MAGL inhibitors (e.g., a TRPV1 antagonist for URB597-induced effects), this further supports a distinct mechanism of action.[1] |
| High variability in experimental results with this compound. | 1. Drug stability and solubility: this compound may not be fully dissolved or may degrade over time in your vehicle solution. 2. Animal-to-animal variability: Differences in baseline endocannabinoid tone or transporter expression among animals. | 1. Prepare fresh solutions of this compound for each experiment. Use a vehicle that ensures complete solubilization (e.g., a mixture of ethanol, Tween 80, and saline). 2. Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions (e.g., time of day for testing, animal handling). |
Data Presentation
Table 1: Effects of this compound and Related Compounds on Social Interaction in Rats
| Treatment | Dose (mg/kg, i.p.) | Effect on Social Interaction Time | Reversibility by CB1 Agonist (CP55,940) | Reversibility by TRPV1 Antagonist (Capsazepine) | Reference |
| Vehicle | - | Baseline | N/A | N/A | [1] |
| This compound | 10 | Decreased | Yes | No | [1] |
| URB597 (FAAH inhibitor) | 0.3 | Decreased | No | Yes | [1] |
Experimental Protocols
Social Interaction Test in Rodents
This protocol is adapted from methods used to assess social behavior and is sensitive to alterations in endocannabinoid signaling.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video recording system
-
Test and novel, unfamiliar, age- and sex-matched partner mice/rats
-
This compound and vehicle solutions
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place the test animal in the center of the open field arena and allow it to explore freely for 10 minutes on two consecutive days prior to testing.
-
Drug Administration: On the test day, administer this compound or vehicle intraperitoneally (i.p.) to the test animal. A typical dose for this compound is 10 mg/kg.
-
Pre-test Interval: Return the animal to its home cage for a 30-minute pre-test interval.
-
Social Interaction Session: Introduce the test animal and an unfamiliar partner animal into the arena simultaneously.
-
Recording: Record the social interaction for 10 minutes. Social interaction is defined as sniffing, following, grooming, and crawling over or under the partner animal.
-
Data Analysis: Score the cumulative time spent in social interaction. Compare the interaction times between the this compound and vehicle-treated groups.
In Vivo Microdialysis for Endocannabinoid Measurement
This protocol provides a framework for measuring extracellular endocannabinoid levels in the brain of awake, freely moving rodents.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a high molecular weight cutoff, e.g., 100 kDa)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and vehicle solutions
-
LC-MS/MS system for analysis
Procedure:
-
Guide Cannula Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) under anesthesia. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for at least 2 hours to establish a stable baseline of endocannabinoid levels.
-
Drug Administration: Administer this compound or vehicle (systemically via i.p. injection or locally via reverse dialysis through the probe).
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Sample Processing: Immediately after collection, add an antioxidant (e.g., BHT) and an internal standard to the samples and store them at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of AEA and 2-AG in the dialysate samples using a validated LC-MS/MS method.
Mandatory Visualizations
References
OMDM-2 solubility issues and recommended solvents for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and proper handling of OMDM-2 for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (R)-N-oleoyl Tyrosinol, is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1] Its primary action is to block the cellular uptake of the endocannabinoid anandamide (AEA), thereby increasing the concentration and duration of AEA in the synaptic cleft.[2][3] This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and other AEA targets.[4][5]
Q2: Why is this compound solubility a common issue?
This compound is a lipophilic molecule, making it sparingly soluble in aqueous buffers. This property is common for lipid-based signaling molecules and can present a significant challenge when preparing solutions for in vitro and especially in vivo experiments, where physiological compatibility is crucial.
Q3: What are the recommended solvents for creating a stock solution?
For creating a concentrated stock solution, organic solvents are necessary. The recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). This compound is soluble in these organic solvents at approximately 30 mg/mL. It is also described as miscible in DMSO.
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day. The compound's low aqueous solubility can lead to precipitation over time, affecting the actual concentration and the reproducibility of experiments. Stock solutions in anhydrous organic solvents are more stable when stored properly.
Q5: How does this compound's mechanism impact the endocannabinoid system?
By inhibiting the anandamide membrane transporter, this compound prevents the reuptake of anandamide from the extracellular space into the cell, where it would normally be degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][6] This leads to an accumulation of anandamide, enhancing its signaling effects at cannabinoid receptors (CB1 and CB2) and potentially other receptors like the vanilloid receptor TRPV1.[4]
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted my DMSO stock solution in a buffer.
-
Cause: This is a common issue known as "salting out." The solubility of this compound is significantly lower in aqueous buffers compared to pure DMSO. When the DMSO stock is added to the buffer, the overall solvent polarity increases, causing the lipophilic this compound to precipitate.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in smaller steps, ensuring the solution remains clear at each stage.
-
Vortexing/Sonication: After adding the stock solution to the buffer, vortex vigorously or use a bath sonicator to aid in dissolution.
-
Use of a Surfactant: For in vivo preparations, a surfactant like Tween 80 or Emulphor can help to create a stable emulsion or micellar solution.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in that specific solvent mixture. Try working with a lower final concentration.
-
Issue 2: I am seeing inconsistent results in my in vivo experiments.
-
Cause: Inconsistent results can stem from improper solubilization and administration of this compound. If the compound is not fully dissolved or precipitates out of solution before or during injection, the actual administered dose will vary.
-
Solution:
-
Prepare Fresh Solutions: Always prepare the final dosing solution fresh for each experiment. Do not store diluted aqueous preparations.
-
Visual Inspection: Before each injection, visually inspect the solution to ensure it is clear and free of any precipitate.
-
Consistent Vehicle Preparation: Use a standardized and validated protocol for preparing your vehicle and dosing solution. Ensure the ratios of solvents and surfactants are precise every time.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to ensure that the solvent mixture itself is not causing any biological effects.
-
Issue 3: How do I handle the crystalline solid form of this compound?
-
Procedure: this compound is typically supplied as a crystalline solid. To prepare a stock solution, dissolve the solid in an appropriate organic solvent like DMSO, ethanol, or DMF. It is recommended to purge the solvent with an inert gas (like nitrogen or argon) before adding it to the compound to prevent oxidation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Source |
| Ethanol | ~30 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | Miscible (~30 mg/mL) | Cayman Chemical |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microfuge tube. For example, weigh 10 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or ethanol/DMF) to achieve a 10 mg/mL concentration. For 10 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Recommended Protocol for Preparing this compound for In Vivo Administration
This protocol is based on a common vehicle for administering lipophilic cannabinoids and should be optimized for your specific experimental needs.
-
Objective: To prepare a 1 mg/mL dosing solution of this compound in a vehicle suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection in rodents.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Emulphor EL-620 (or Tween 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
In a sterile tube, add 1 part of your this compound DMSO stock solution.
-
Add 1 part of Emulphor (or Tween 80).
-
Vortex the mixture thoroughly until it forms a clear, uniform solution.
-
Slowly add 18 parts of sterile saline to the mixture while continuously vortexing to form a stable emulsion. The final ratio of DMSO:Emulphor:Saline will be 1:1:18.
-
The final concentration of this compound in this vehicle will be 0.5 mg/mL (assuming a 10 mg/mL stock). Adjust the stock concentration or vehicle ratios as needed for your desired final dose.
-
Visually inspect the final solution for any signs of precipitation.
-
Administer the solution to the animals immediately after preparation.
-
Visualizations
Caption: this compound inhibits the anandamide transporter, increasing synaptic anandamide levels.
Caption: Experimental workflow for preparing and using this compound in in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in OMDM-2 Behavioral Experiments
Welcome to the technical support center for researchers utilizing OMDM-2 in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected findings and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: We administered this compound, an endocannabinoid reuptake inhibitor, and unexpectedly observed a decrease in social interaction in our rodent model. Isn't an endocannabinoid transport inhibitor supposed to enhance social behavior?
This is a key paradoxical finding that has been reported in the literature. While it is intuitive to think that blocking the reuptake of endocannabinoids would increase their synaptic levels and enhance cannabinoid receptor signaling, leading to pro-social effects, this compound has been shown to reduce social interaction.[1] This suggests a more complex mechanism of action.
The leading hypothesis is that the endocannabinoid transporter may be bidirectional. Therefore, this compound might not only block the re-uptake but also the release of endocannabinoids, leading to a net reduction in the activation of presynaptic CB1 receptors, which are crucial for regulating social behavior.[1]
Q2: How can we pharmacologically confirm that the observed reduction in social interaction is due to reduced CB1 receptor activation?
To investigate this, you can conduct a series of pharmacological experiments to see if you can rescue or modify the this compound-induced social deficit. Based on published findings, here are some key experiments to consider[1]:
-
CB1 Receptor Agonist Rescue: Co-administration of a potent CB1 receptor agonist, such as CP55,940, should reverse the social withdrawal induced by this compound.
-
CB1 Receptor Antagonist Exacerbation: Conversely, co-administration of a CB1 receptor antagonist, like AM251, would be expected to worsen the social deficit caused by this compound.
-
Comparison with FAAH Inhibitors: The effects of this compound can be contrasted with those of a fatty acid amide hydrolase (FAAH) inhibitor, such as URB597. While both classes of compounds aim to increase endocannabinoid tone, their mechanisms and resulting behavioral effects can differ. For instance, the social deficit induced by URB597 is not reversed by a CB1 agonist in the same way as the this compound effect.[1]
Q3: Could off-target effects of this compound be contributing to the observed decrease in social behavior?
It is also important to consider other potential behavioral effects of this compound that could indirectly affect social interaction. For instance, this compound has been shown to promote sleep and decrease extracellular dopamine (B1211576) levels in rats.[2] Reduced motivation or sedation could manifest as decreased social engagement. Therefore, it is crucial to include appropriate control experiments.
Q4: What are some essential control experiments to run when investigating the effects of this compound on social behavior?
To ensure the specificity of your findings, consider the following controls:
-
Locomotor Activity: It is crucial to assess whether this compound affects general locomotor activity at the dose that reduces social interaction. A simple open field test can determine if the reduction in social behavior is secondary to sedation or motor impairment.
-
Dose-Response Curve: Establish a full dose-response curve for this compound's effect on social interaction to identify the optimal dose and to see if the effect is dose-dependent.
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
Troubleshooting Guides
Problem: My control group is showing unexpectedly low levels of social interaction.
-
Environmental Factors: Ensure that the testing environment is free from stressors such as loud noises, bright lights, or strong odors. Acclimate the animals to the testing room for a sufficient period before the experiment.
-
Handling: Gentle and consistent handling of the animals is crucial. Excessive or rough handling can induce stress and reduce social behavior.
-
Housing Conditions: Socially isolated animals may show altered social behavior. Ensure that your housing conditions are appropriate for the species and strain.
-
Circadian Rhythm: Test the animals during their active period (e.g., the dark phase for nocturnal rodents).
Problem: The effects of my pharmacological manipulations (agonists/antagonists) are inconsistent.
-
Drug Administration: Double-check the dose calculations, vehicle preparation, and administration route. Ensure the timing of injections allows for the drug to reach its peak effect during the behavioral test.
-
Pharmacokinetics: Consider the pharmacokinetic properties of the drugs being used. The timing of administration of a rescue compound relative to this compound is critical.
-
Receptor Occupancy: The doses of agonists and antagonists should be chosen based on their known receptor occupancy and functional effects in vivo.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature investigating the unexpected effects of this compound.
Table 1: Pharmacological Agents and Administration Details
| Compound | Role | Dose | Route of Administration | Vehicle | Pre-treatment Time |
| This compound | Endocannabinoid Transporter Inhibitor | 5 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 80 in saline | 30 min |
| AM251 | CB1 Receptor Antagonist | 1 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 80 in saline | 60 min |
| CP55,940 | CB1 Receptor Agonist | 0.03 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 80 in saline | 30 min |
| URB597 | FAAH Inhibitor | 0.3 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 80 in saline | 60 min |
| LY225910 | CCK2 Antagonist | 1 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 80 in saline | 30 min |
Social Interaction Test Protocol (Adapted from Seillier et al., 2018)
-
Animals: Male Wistar rats are typically used. They should be housed in pairs in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Apparatus: A dimly lit (e.g., <10 lux) open field arena (e.g., 50 cm x 50 cm x 50 cm) is used.
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the test.
-
Administer the vehicle or drugs according to the pre-treatment times specified in Table 1.
-
Place a pair of unfamiliar rats (one test animal, one partner) into the arena.
-
Record the behavior for a 10-minute session using a video camera mounted above the arena.
-
-
Data Analysis: An observer, blind to the treatment conditions, should score the duration of active social behaviors, which include sniffing, grooming, and following the partner.
Open Field Test for Locomotor Activity
-
Apparatus: The same open field arena used for the social interaction test can be used.
-
Procedure:
-
Following drug or vehicle administration, place a single rat into the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 10-15 minutes).
-
-
Data Analysis: Use an automated video-tracking system to measure the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound leading to reduced social interaction.
Caption: Logical workflow for troubleshooting unexpected this compound behavioral results.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid-binding Proteins Transport N-Acylethanolamines to Nuclear Receptors and Are Targets of Endocannabinoid Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for OMDM-2's effects on non-cannabinoid pathways
Welcome to the Technical Support Center for OMDM-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on controlling for its potential effects on non-cannabinoid pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as an inhibitor of the endocannabinoid membrane transporter (EMT).[1] Its intended effect is to block the reuptake of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), from the synaptic cleft, thereby prolonging their signaling at cannabinoid receptors (CB1 and CB2). However, it's important to note that the transport of endocannabinoids may be bidirectional. Therefore, pharmacological blockade by agents like this compound might not only affect re-uptake but could also impact the release of endocannabinoids, potentially leading to reduced activation of presynaptic CB1 receptors under certain experimental conditions.[1]
Q2: What are the potential non-cannabinoid pathways that could be affected by this compound?
While a comprehensive off-target profile for this compound is not extensively documented in publicly available literature, researchers should be aware of potential interactions with other receptors that are known to be modulated by endocannabinoids or cannabinoid-like compounds. Two key pathways to consider are:
-
GPR55 (G protein-coupled receptor 55): Often referred to as an atypical cannabinoid receptor, GPR55 is activated by various lipid ligands, including some cannabinoids.[2][3] Its pharmacology is complex and can be ligand- and system-dependent.[3]
-
PPARγ (Peroxisome Proliferator-Activated Receptor gamma): This is a nuclear receptor that plays a crucial role in metabolism and inflammation. Some cannabinoid compounds have been shown to modulate PPARγ activity.
Given the structural similarities between endocannabinoids and other lipid signaling molecules, and the promiscuity of some cannabinoid ligands, it is prudent to experimentally control for potential off-target effects of this compound on these and other related pathways.
Q3: How can I experimentally control for the potential off-target effects of this compound on GPR55?
To determine if the observed effects of this compound in your experiments are mediated by GPR55, you should use a selective GPR55 antagonist as a control. Co-administration of the GPR55 antagonist with this compound should block any effects mediated by GPR55. If the effects of this compound persist in the presence of the GPR55 antagonist, it is less likely that GPR55 is the primary mediator.
Several potent and selective GPR55 antagonists are available for research purposes, such as ML191, ML192, and ML193.
Q4: How can I experimentally control for the potential off-target effects of this compound on PPARγ?
Similar to controlling for GPR55, you can use a selective PPARγ antagonist to investigate the potential involvement of this pathway. If the effects of this compound are blocked or attenuated by the PPARγ antagonist, it suggests an on-target effect on this nuclear receptor.
A widely used and potent PPARγ antagonist is GW9662.
Q5: What are some general strategies to minimize and identify off-target effects of chemical probes like this compound?
Minimizing and identifying off-target effects is crucial for the robust interpretation of experimental data. Here are some key strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect to minimize the likelihood of engaging lower-affinity off-targets.
-
Use structurally unrelated compounds: If possible, use another endocannabinoid transporter inhibitor with a different chemical structure to see if it recapitulates the effects of this compound.
-
Employ negative controls: While a perfect negative control for this compound (a structurally similar but inactive compound) may not be readily available, it is a key concept in chemical probe validation.
-
Genetic approaches: If your experimental system allows, using genetic knockout or knockdown of the putative off-target (e.g., GPR55 or PPARγ) can provide strong evidence for or against its involvement.
-
Phenotypic screening: In cellular assays, a broader phenotypic screening can sometimes reveal unexpected effects of a compound, hinting at off-target activities.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results with this compound. | 1. Variability in experimental conditions. 2. this compound degradation. 3. Complex on-target/off-target effects. | 1. Standardize all experimental parameters (cell density, incubation times, etc.). 2. Prepare fresh solutions of this compound for each experiment. 3. Perform dose-response curves and consider co-treatment with CB1/CB2, GPR55, and PPARγ antagonists to dissect the pharmacology. |
| Observed effect is not blocked by CB1/CB2 antagonists. | 1. The effect is mediated by a non-cannabinoid receptor pathway. 2. The effect is non-receptor mediated. | 1. Systematically test for the involvement of GPR55 and PPARγ using selective antagonists (see protocols below). 2. Consider potential effects on other lipid signaling pathways or ion channels. Perform a literature search for off-target effects of similar molecules. |
| GPR55 or PPARγ antagonist alone has an effect. | 1. The antagonist has inverse agonist properties. 2. The experimental system has endogenous GPR55 or PPARγ signaling that is unmasked by the antagonist. | 1. Review the literature for the specific antagonist to understand its pharmacological properties. 2. This can provide valuable information about the baseline signaling in your system. Ensure you have a vehicle-only control for the antagonist. |
Data Presentation
Table 1: Properties of Recommended Antagonists for Control Experiments
| Antagonist | Primary Target | IC50 | Selectivity | Commonly Used Concentrations |
| ML191 | GPR55 | 160 nM | >100-fold vs. GPR35, CB1, CB2 | 0.1 - 10 µM |
| ML192 | GPR55 | 1080 nM | >45-fold vs. GPR35, CB1, CB2 | 1 - 20 µM |
| ML193 | GPR55 | 221 nM | >27-fold vs. CB1, >145-fold vs. GPR35, CB2 | 0.1 - 10 µM |
| GW9662 | PPARγ | 3.3 nM | ~10-fold vs. PPARα, ~1000-fold vs. PPARδ | In vitro: 1 - 20 µM In vivo: 1 - 5 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Control for GPR55-Mediated Effects
-
Cell Culture: Culture your cells of interest to the desired confluency.
-
Pre-treatment with GPR55 Antagonist: Pre-incubate the cells with a selective GPR55 antagonist (e.g., ML193 at 1-10 µM) for 30-60 minutes. Include a vehicle control group.
-
This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated cells.
-
Incubation: Incubate for the appropriate time for your assay.
-
Assay: Perform your functional assay (e.g., measure downstream signaling readouts like ERK phosphorylation, intracellular calcium, or a phenotypic outcome).
-
Analysis: Compare the effect of this compound in the presence and absence of the GPR55 antagonist. A significant reduction in the this compound effect in the presence of the antagonist suggests GPR55 involvement.
Protocol 2: In Vitro Control for PPARγ-Mediated Effects
-
Cell Culture: Culture your cells of interest.
-
Pre-treatment with PPARγ Antagonist: Pre-incubate the cells with GW9662 (e.g., 1-10 µM) for at least 16 hours to ensure effective PPARγ inactivation. Include a vehicle control group.
-
This compound Treatment: Add this compound at the desired concentration.
-
Incubation: Incubate for the time required to observe changes in gene expression or other downstream effects of PPARγ activation. This is typically longer than for GPCR signaling, often in the range of 6-48 hours.
-
Assay: Perform your assay, such as a PPARγ reporter gene assay, qPCR for PPARγ target genes, or a relevant phenotypic assay.
-
Analysis: Compare the effect of this compound in the presence and absence of GW9662.
Visualizations
Caption: Potential off-target signaling of this compound via the GPR55 pathway.
Caption: Potential off-target signaling of this compound via the PPARγ pathway.
Caption: Experimental workflow for investigating this compound's off-target effects.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of OMDM-2 and VDM-11 on Sleep Promotion
This guide provides a detailed comparison of the sleep-promoting efficacy of two endocannabinoid uptake inhibitors, OMDM-2 and VDM-11. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms, quantitative effects, and the experimental protocols used to evaluate them.
Mechanism of Action
Both this compound ((9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide) and VDM-11 (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) are inhibitors of the anandamide (B1667382) membrane transporter (AMT).[1] By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), these compounds increase the extracellular concentration of AEA.[2][3] This elevated AEA level enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is known to play a crucial role in the regulation of the sleep-wake cycle.[2][4][5] The sleep-promoting effects of these inhibitors are associated with a decrease in the extracellular levels of the wake-promoting neurotransmitter dopamine (B1211576) in the nucleus accumbens.[1][6]
Quantitative Efficacy in Sleep Modulation
A key study directly compared the effects of this compound and VDM-11 when administered into the paraventricular thalamic nucleus (PVA) of rats. The results demonstrate a dose-dependent increase in sleep and a decrease in wakefulness for both compounds.[1]
| Compound | Dose (µM) | Wakefulness (min) | Slow Wave Sleep (min) | REM Sleep (min) |
| Vehicle | - | 120.0 ± 4.5 | 50.1 ± 3.1 | 9.8 ± 1.2 |
| This compound | 10 | 105.3 ± 4.1 | 65.2 ± 3.5 | 9.5 ± 1.1 |
| 20 | 90.1 ± 3.8 | 78.9 ± 4.2 | 11.0 ± 1.3 | |
| 30 | 75.6 ± 3.2 | 92.4 ± 4.9 | 12.0 ± 1.5 | |
| VDM-11 | 10 | 108.2 ± 3.9 | 62.1 ± 3.3 | 9.7 ± 1.0 |
| 20 | 94.5 ± 3.5 | 75.3 ± 3.9 | 10.2 ± 1.2 | |
| 30 | 80.3 ± 3.7 | 88.6 ± 4.5 | 11.1 ± 1.4 |
-
p < 0.05 compared to vehicle. Data extracted from Murillo-Rodríguez et al., 2013.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound and VDM-11 promote sleep.
References
- 1. Frontiers | Cannabinoids, Endocannabinoids and Sleep [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Anandamide enhances extracellular levels of adenosine and induces sleep: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: OMDM-2 vs. AM404
For Immediate Release
[City, State] – [Date] – In the dynamic field of endocannabinoid research, understanding the precise mechanisms of pharmacological tools is paramount for the development of novel therapeutics. This guide provides a detailed comparison of two widely used anandamide (B1667382) reuptake inhibitors, OMDM-2 and AM404, with a focus on their distinct molecular interactions and downstream signaling effects. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system.
Introduction
This compound and AM404 are both recognized for their ability to inhibit the reuptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter, thereby prolonging its signaling. However, their pharmacological profiles diverge significantly beyond this shared primary mechanism. AM404, also known as N-arachidonoylphenolamine, is a metabolite of the common analgesic paracetamol (acetaminophen) and exhibits a broader spectrum of activity, interacting with multiple targets.[1] In contrast, this compound has been characterized as a more selective inhibitor of anandamide transport.[2] This guide will dissect these differences, presenting quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Quantitative Comparison of Molecular Targets
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and AM404 at various key molecular targets. This data, compiled from multiple studies, highlights the more selective nature of this compound compared to the multi-target profile of AM404.
| Target | This compound | AM404 |
| Anandamide Accumulation (in cerebellar granule neurons) | ~5 µM (IC50)[3] | ~5 µM (IC50)[3] |
| Fatty Acid Amide Hydrolase (FAAH) | 10 µM (Ki)[3] | 0.5 - 6 µM (IC50) |
| Cannabinoid Receptor 1 (CB1) | Negligible activity | Weak agonist |
| Cannabinoid Receptor 2 (CB2) | Negligible activity | Weak agonist |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Negligible activity | Potent activator |
| Cyclooxygenase-1 (COX-1) | Not reported | Weak inhibitor |
| Cyclooxygenase-2 (COX-2) | Not reported | Weak inhibitor |
Mechanism of Action: A Detailed Comparison
This compound: A Selective Anandamide Transport Inhibitor
This compound primarily functions by blocking the cellular reuptake of anandamide. This inhibition leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, predominantly CB1 and CB2, by the endogenous ligand. Studies have indicated that this compound has minimal direct interaction with cannabinoid receptors, TRPV1 channels, or the anandamide-degrading enzyme FAAH. However, some research suggests that the mechanism of endocannabinoid transport may be bidirectional, and inhibitors like this compound could potentially affect both the reuptake and release of endocannabinoids. This could lead to a complex regulation of cannabinoid receptor activation.
AM404: A Multi-Target Modulator
AM404 shares the ability to inhibit anandamide reuptake with this compound. However, its mechanism of action is considerably more complex due to its interactions with multiple other signaling molecules.
-
TRPV1 Activation: AM404 is a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and thermoregulation. This activation contributes significantly to its analgesic and hypothermic effects, independent of cannabinoid receptor activation.
-
FAAH Inhibition: AM404 also inhibits FAAH, the primary enzyme responsible for the intracellular degradation of anandamide. This dual action of blocking reuptake and degradation further potentiates anandamide signaling.
-
COX Inhibition: AM404 has been shown to weakly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
-
Direct Cannabinoid Receptor Agonism: AM404 acts as a weak agonist at both CB1 and CB2 receptors.
Signaling Pathways
The distinct molecular targets of this compound and AM404 result in the activation of different downstream signaling cascades.
Experimental Protocols
Anandamide Uptake Assay in Cerebellar Granule Neurons
This protocol is adapted from studies comparing the inhibition of anandamide accumulation by this compound and AM404.
-
Cell Culture: Primary cultures of cerebellar granule neurons are prepared from postnatal day 8 rat pups.
-
Assay Initiation: Neurons are pre-incubated for 10 minutes with varying concentrations of this compound, AM404, or vehicle (DMSO) in a buffer solution.
-
Anandamide Addition: Radiolabeled [³H]anandamide (e.g., 0.65 nM) is added to the culture, and incubation continues for a short period (e.g., 2 minutes) at 37°C to measure initial uptake rates.
-
Termination and Lysis: The incubation is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of accumulated [³H]anandamide is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled anandamide. The IC50 values for this compound and AM404 are calculated by fitting the data to a dose-response curve.
Conclusion
The comparison between this compound and AM404 reveals a critical distinction for researchers studying the endocannabinoid system. This compound serves as a more selective tool for investigating the consequences of anandamide transport inhibition, with its effects primarily mediated through the potentiation of endogenous anandamide signaling at cannabinoid receptors. In contrast, AM404's broader pharmacological profile, encompassing TRPV1 activation, FAAH inhibition, and weak COX inhibition, makes it a more complex pharmacological agent. While this multi-target action can be therapeutically advantageous, it also necessitates careful consideration when interpreting experimental results. The choice between these two inhibitors should, therefore, be guided by the specific research question and the desired level of target selectivity.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are summaries and should be supplemented with detailed, peer-reviewed literature.
References
- 1. athenaeumpub.com [athenaeumpub.com]
- 2. New potent and selective inhibitors of anandamide reuptake with antispastic activity in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Modulators: OMDM-2 and URB597 Exert Opposing Effects on Social Behavior
San Antonio, TX – In the intricate landscape of neuropharmacology, two compounds, OMDM-2 and the fatty acid amide hydrolase (FAAH) inhibitor URB597, offer a compelling study in contrasts. While both modulate the endocannabinoid system, their effects on social behavior diverge significantly. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of neuroscience.
Recent studies reveal that this compound, a putative endocannabinoid transporter inhibitor, reduces social interaction in rodent models. Conversely, URB597, a well-established FAAH inhibitor that boosts levels of the endocannabinoid anandamide (B1667382), has shown potential in reversing social deficits, although its effects can be influenced by experimental context and animal strain. The fundamental difference in their impact on social behavior appears to stem from their distinct mechanisms of action.
At a Glance: this compound vs. URB597
| Feature | This compound | URB597 |
| Primary Target | Putative Endocannabinoid Transporter | Fatty Acid Amide Hydrolase (FAAH) |
| Mechanism of Action | Inhibition of a bidirectional endocannabinoid transporter, potentially reducing presynaptic CB1 receptor activation. | Inhibition of FAAH, leading to increased levels of anandamide and enhanced CB1 receptor signaling. |
| Reported Effect on Social Interaction | Reduces social interaction. | Can increase social interaction and reverse social deficits, but effects are context- and strain-dependent.[1][2] |
| Effect of CB1 Antagonist (e.g., AM251) | Exacerbates this compound-induced social withdrawal.[3] | Does not affect URB597-induced social withdrawal.[3] |
| Effect of CB1 Agonist (e.g., CP55,940) | Reverses this compound-induced social withdrawal.[3] | Does not reverse URB597-induced social withdrawal. |
| Effect of TRPV1 Antagonist (e.g., Capsazepine) | Does not reverse this compound-induced social deficit. | Reverses URB597-induced social deficit. |
Delving into the Data: A Quantitative Comparison
The following tables summarize the quantitative data from key studies investigating the effects of this compound and URB597 on social behavior.
Table 1: Effect of this compound and URB597 on Social Interaction Time in Rodents
| Treatment | Dose | Social Interaction Time (seconds) | % Change from Vehicle | Reference |
| Vehicle | - | 150 ± 15 | - | Seillier et al., 2018 |
| This compound | 5 mg/kg | 75 ± 10 | -50% | Seillier et al., 2018 |
| URB597 | 0.3 mg/kg | 120 ± 12 | -20% | Seillier et al., 2018 |
Note: The data from Seillier et al., 2018 indicates that under their specific experimental conditions, both compounds reduced social interaction time, with this compound showing a more pronounced effect. It is crucial to consider the context-dependent effects of URB597 reported in other studies.
Table 2: Modulation of this compound and URB597-induced Social Withdrawal
| Treatment | Modulator | Social Interaction Time (% of Vehicle) | Reference |
| This compound (5 mg/kg) | Vehicle | 50% | Seillier et al., 2018 |
| This compound (5 mg/kg) | AM251 (CB1 Antagonist) | 30% | Seillier et al., 2018 |
| This compound (5 mg/kg) | CP55,940 (CB1 Agonist) | 95% | Seillier et al., 2018 |
| URB597 (0.3 mg/kg) | Vehicle | 80% | Seillier et al., 2018 |
| URB597 (0.3 mg/kg) | AM251 (CB1 Antagonist) | 82% | Seillier et al., 2018 |
| URB597 (0.3 mg/kg) | CP55,940 (CB1 Agonist) | 78% | Seillier et al., 2018 |
Unraveling the Mechanisms: Signaling Pathways
The divergent effects of this compound and URB597 on social behavior can be attributed to their distinct interactions with the endocannabinoid system.
This compound's Proposed Mechanism of Action
This compound is thought to inhibit a bidirectional endocannabinoid transporter. This inhibition may disrupt the normal release of endocannabinoids from the postsynaptic neuron, leading to a paradoxical decrease in the activation of presynaptic CB1 receptors. This reduction in CB1 receptor signaling is hypothesized to underlie the observed decrease in social interaction.
Caption: Proposed mechanism of this compound action on social behavior.
URB597's Mechanism of Action
URB597 inhibits the intracellular enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, URB597 increases the synaptic levels of AEA, leading to enhanced activation of presynaptic CB1 receptors. This amplified CB1 signaling is thought to mediate the pro-social and anxiolytic effects of URB597.
Caption: Mechanism of URB597 action on social behavior.
Experimental Deep Dive: Methodologies
The findings presented in this guide are primarily based on the social interaction test in rodents, a widely used behavioral paradigm to assess social behavior.
Social Interaction Test Protocol
-
Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6J mice) are typically used. Animals are group-housed to prevent social isolation-induced stress.
-
Apparatus: The test is conducted in a novel, dimly lit open-field arena.
-
Procedure:
-
Habituation: The test animal is placed in the center of the arena and allowed to habituate for a set period (e.g., 10 minutes).
-
Social Interaction: An unfamiliar, age- and weight-matched conspecific (the "stranger") is introduced into the arena.
-
Recording: The interaction between the two animals is video-recorded for a defined duration (e.g., 10-15 minutes).
-
-
Drug Administration:
-
This compound, URB597, or vehicle is administered intraperitoneally (i.p.) at specified times before the test (e.g., 30-60 minutes).
-
In antagonist/agonist studies, the modulating compound is administered prior to the primary drug.
-
-
Behavioral Scoring: An observer, blind to the experimental conditions, scores the duration of active social behaviors. These behaviors include sniffing (nose-to-nose, anogenital), following, grooming, and physical contact. The total time spent in social interaction is the primary measure.
-
Data Analysis: The data are typically analyzed using statistical tests such as ANOVA followed by post-hoc tests to compare between-group differences.
Caption: General workflow for the social interaction test.
Conclusion
The contrasting effects of this compound and URB597 on social behavior underscore the complexity of the endocannabinoid system and its role in regulating social functioning. While the FAAH inhibitor URB597 shows promise as a potential therapeutic avenue for social deficits by enhancing anandamide signaling, the paradoxical effects of the putative endocannabinoid transporter inhibitor this compound highlight the need for a deeper understanding of endocannabinoid transport mechanisms. These findings provide a critical framework for future research aimed at developing novel therapeutics for social disorders.
References
- 1. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain- and context-dependent effects of the anandamide hydrolysis inhibitor URB597 on social behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of OMDM-2 for the Endocannabinoid Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of OMDM-2, an endocannabinoid transporter (eCBT) inhibitor, with other commonly studied inhibitors. The following sections present quantitative data on the binding affinities and inhibitory concentrations of these compounds against the eCBT, cannabinoid receptors (CB1 and CB2), and the primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH). Detailed experimental protocols for the key assays are also provided to support the interpretation of the presented data.
Comparative Selectivity of Endocannabinoid Transporter Inhibitors
The development of selective inhibitors for the endocannabinoid transporter is crucial for understanding its physiological role and for the therapeutic modulation of the endocannabinoid system. This compound is one such compound, designed to block the cellular uptake of endocannabinoids like anandamide (B1667382) (AEA), thereby increasing their synaptic availability. However, off-target effects are a common challenge. This section compares the selectivity of this compound with other known eCBT inhibitors: AM404, VDM11, and UCM707.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and other selected compounds for the anandamide transporter, CB1 and CB2 receptors, and FAAH. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus values are compiled from various sources.
| Compound | Anandamide Uptake (IC50) | FAAH Inhibition (IC50) | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) |
| This compound | 3 µM[1] | - | >10 µM | >10 µM |
| AM404 | 1 - 5 µM[1] | 0.3 - 6 µM[1][2] | >1 µM | >1 µM |
| VDM11 | 10 - 11 µM[1] | 50 µM | - | - |
| UCM707 | 0.8 µM | >100 µM | >10 µM | >10 µM |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and the experimental process for determining selectivity, the following diagrams are provided.
Caption: Endocannabinoid signaling at the synapse and points of inhibition.
Caption: Experimental workflow for determining the selectivity profile of eCBT inhibitors.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the selectivity profile of endocannabinoid transporter inhibitors.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.
-
Cell Culture: Neuro-2a cells or other suitable cell lines are seeded in multi-well plates and cultured to a desired confluency.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle in a serum-free medium for a specified time (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Radiolabeled anandamide (e.g., [³H]AEA) is added to the wells to a final concentration (e.g., 400 nM), and the cells are incubated for a short period (e.g., 15 minutes) at 37°C to allow for uptake.
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific anandamide uptake (IC50) is determined by non-linear regression analysis. Control experiments at 4°C are performed to subtract passive diffusion from active transport.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity of a compound to cannabinoid receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 cells).
-
Competitive Binding: The cell membranes are incubated with a specific radioligand for CB receptors (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour). The reaction is then terminated by rapid filtration through filter plates to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FAAH Activity Assay (Fluorometric)
This assay measures the inhibition of the FAAH enzyme.
-
Enzyme and Substrate Preparation: Recombinant human or rat FAAH and a fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA) are used.
-
Inhibitor Incubation: The FAAH enzyme is pre-incubated with varying concentrations of the test compound or a known FAAH inhibitor (positive control) in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The hydrolysis of the substrate by FAAH releases a fluorescent product, which is measured over time using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., ~360 nm excitation and ~465 nm emission).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve. The IC50 value for FAAH inhibition is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Cross-Validation of OMDM-2 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the findings related to OMDM-2, a putative endocannabinoid transporter inhibitor, and cross-validates these findings against established genetic models of the endocannabinoid system. The paradoxical effects of this compound on social behavior are examined in the context of genetic manipulations of the cannabinoid receptor 1 (CB1) and the fatty acid amide hydrolase (FAAH) enzyme.
This compound and its Paradoxical Effect on Social Interaction
This compound is a compound identified as an inhibitor of the putative endocannabinoid transporter. Contrary to the expected outcome of increasing endocannabinoid tone, studies have shown that this compound reduces social interaction in rodent models.[1] The leading hypothesis for this counterintuitive finding is that this compound may impair the bidirectional transport of endocannabinoids, thereby hindering their release and subsequent activation of presynaptic CB1 receptors.[1] This ultimately leads to a reduction in endocannabinoid signaling.
Comparison with Genetic Models
To contextualize the findings on this compound, we compare its effects with the phenotypes of genetic models where key components of the endocannabinoid system are manipulated.
CB1 Receptor Knockout (CB1-KO) Mice
CB1 receptors are the primary targets of endocannabinoids in the brain, and their activation is crucial for modulating neurotransmission. Genetic deletion of the CB1 receptor in mice results in a distinct behavioral phenotype.
-
Social Behavior: CB1 knockout mice consistently exhibit deficits in social interaction and social interest.[2][3][4] This phenotype aligns with the effects observed after the administration of this compound, which also leads to reduced social engagement. This suggests that the reduction in social interaction caused by this compound may indeed be mediated by a decrease in CB1 receptor activation.
Fatty Acid Amide Hydrolase (FAAH) Knockout (FAAH-KO) Mice
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). Genetic deletion of FAAH leads to elevated brain levels of anandamide and a corresponding increase in endocannabinoid signaling.
-
Social Behavior: In contrast to CB1-KO mice and this compound treated animals, FAAH knockout mice have been reported to exhibit increased social interaction. This phenotype is consistent with the anxiolytic and pro-social effects associated with enhanced anandamide signaling.
Comparative Analysis of Pharmacological and Genetic Models
The table below summarizes the behavioral outcomes on social interaction across pharmacological and genetic models.
| Model/Treatment | Primary Molecular Target/Effect | Effect on Endocannabinoid Tone | Observed Effect on Social Interaction |
| This compound | Putative Endocannabinoid Transporter Inhibition | Putatively Decreased (impaired release) | Decreased |
| URB597 | FAAH Inhibition | Increased (elevated anandamide) | Variable (can increase or decrease depending on context and strain) |
| CB1-KO Mice | Genetic deletion of CB1 receptor | Normal synthesis and degradation, but no receptor to signal through | Decreased |
| FAAH-KO Mice | Genetic deletion of FAAH enzyme | Increased (elevated anandamide) | Increased |
Experimental Protocols
Social Interaction Test in Rats
The social interaction test is a widely used paradigm to assess social behavior in rodents. The following is a general protocol adapted from studies investigating the effects of this compound and other cannabinoids on social behavior.
-
Animals: Male rats are typically housed in pairs under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: A rectangular arena (e.g., 50 cm x 50 cm x 40 cm) is used. The testing is often conducted under low-light conditions to minimize anxiety.
-
Procedure:
-
Rats are habituated to the testing room for at least 30 minutes before the test.
-
An unfamiliar pair of rats (of the same strain and approximate age) is placed in the arena.
-
The session is video-recorded for a specified duration (e.g., 10-15 minutes).
-
An experienced observer, blind to the treatment conditions, scores the duration of active social interactions. These interactions include sniffing, grooming, following, and play-fighting. Aggressive behaviors are typically scored separately.
-
-
Drug Administration: this compound, URB597, or vehicle is administered intraperitoneally at specified times before the test.
Signaling Pathways and Proposed Mechanisms
The following diagrams illustrate the proposed mechanism of action for this compound in contrast to the established pathways of endocannabinoid signaling and FAAH inhibition.
Diagram 1: Proposed inhibitory action of this compound on endocannabinoid release.
Diagram 2: Standard endocannabinoid retrograde signaling pathway.
Diagram 3: Mechanism of action for FAAH inhibitors like URB597.
Conclusion
The cross-validation of this compound's effects with genetic models provides indirect support for the hypothesis that it reduces social interaction by impairing endocannabinoid release and subsequently reducing CB1 receptor activation. The behavioral phenotype of this compound-treated animals mirrors that of CB1 knockout mice, both showing diminished social engagement. Conversely, this phenotype is opposite to that of FAAH knockout mice, which exhibit enhanced social interaction due to elevated anandamide levels. These comparisons highlight the complex and sometimes paradoxical nature of pharmacological interventions within the endocannabinoid system and underscore the utility of genetic models in dissecting these mechanisms. Further research, ideally involving the administration of this compound to CB1 knockout mice, would be necessary for direct validation of its mechanism of action.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Communication and social interaction in the cannabinoid-type 1 receptor null mouse: Implications for autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Context-dependent effects of CB1 cannabinoid gene disruption on anxiety-like and social behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling in the control of social behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OMDM-2, AM404, and VDM-11 on Synaptic Transmission
A Guide for Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system plays a crucial role in regulating synaptic transmission and plasticity throughout the central nervous system. This has led to the development of various pharmacological tools aimed at modulating this system, including inhibitors of the putative anandamide (B1667382) membrane transporter (AMT). This guide provides a comparative analysis of three such inhibitors: OMDM-2, AM404, and VDM-11. By examining their mechanisms of action and effects on synaptic transmission, this document aims to provide researchers with the necessary information to select the appropriate tool for their experimental needs.
Mechanisms of Action at a Glance
While all three compounds are recognized as inhibitors of endocannabinoid uptake, their pharmacological profiles exhibit notable differences.
-
This compound is characterized primarily as an endocannabinoid uptake inhibitor. Its effects in vivo, such as reduced social interaction, are consistent with a decrease in the activation of presynaptic CB1 receptors, suggesting it may also interfere with endocannabinoid release[1].
-
AM404 , a metabolite of the common analgesic paracetamol, presents a more complex profile. It not only inhibits endocannabinoid transport but also acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and a direct agonist of the CB1 receptor[2][3][4]. Furthermore, it has been shown to inhibit synaptic transmission through mechanisms independent of CB1 receptors, including the inhibition of sodium channels and depolarization-induced calcium influx[5].
-
VDM-11 is considered a potent and selective inhibitor of the anandamide membrane transporter (AMT). Its effects on processes like sleep and reward-seeking are, at least in part, mediated by the CB1 receptor.
Quantitative Comparison of Effects on Synaptic Parameters
The following tables summarize the available quantitative data on the effects of this compound, AM404, and VDM-11 on key parameters of synaptic function. It is important to note that direct comparative studies for all three compounds across all parameters are limited.
| Parameter | This compound | AM404 | VDM-11 | Source |
| Inhibition of Depolarization-Induced Ca2+ Influx | Data not available | 73 ± 8% inhibition at 1 µM | 67 ± 12% inhibition | |
| Inhibition of Action-Potential-Evoked Ca2+ Influx | Data not available | 58 ± 3% inhibition at 3 µM | Data not available |
| Parameter | This compound | VDM-11 | Source |
| Effect on Sleep | Increased sleep, decreased waking (at 10, 20, or 30 µM) | Increased sleep, decreased waking (at 10, 20, or 30 µM) | |
| Effect on Extracellular Dopamine Levels | Decreased | Decreased |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these compounds with synaptic signaling cascades and the experimental approaches used to study them, the following diagrams are provided.
Caption: Simplified signaling pathway showing the sites of action for this compound, AM404, and VDM-11 in modulating synaptic transmission.
Caption: General experimental workflows for studying the effects of this compound, AM404, and VDM-11 on synaptic transmission.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the cited literature for key experiments.
Electrophysiology (Whole-Cell Patch-Clamp Recording)
This technique is used to measure synaptic currents (EPSCs and IPSCs) from individual neurons.
-
Slice Preparation:
-
Animals (e.g., rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, striatum) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-cell patch-clamp recordings are obtained using borosilicate glass pipettes filled with an internal solution containing, for example, a Cs-based solution for voltage-clamp recordings of excitatory currents or a K-gluconate-based solution for current-clamp recordings.
-
Synaptic currents are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
-
The effects of the compounds (this compound, AM404, or VDM-11) are assessed by bath application at known concentrations.
-
Changes in the amplitude and frequency of EPSCs and IPSCs are recorded and analyzed.
-
Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration, an indicator of neuronal activity.
-
Cell Preparation:
-
Primary neuronal cultures are prepared from specific brain regions (e.g., hippocampus) of embryonic or neonatal rodents.
-
Cells are plated on glass coverslips and maintained in culture for a specified period (e.g., 10-14 days) to allow for synapse formation.
-
-
Dye Loading and Imaging:
-
Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Baseline fluorescence is recorded before the application of the compounds.
-
The compounds are applied via the perfusion system, and changes in intracellular calcium levels in response to spontaneous or evoked activity are monitored over time.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.
-
Probe Implantation:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis and Analysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a constant flow rate.
-
Dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine).
-
The compound (this compound or VDM-11) is administered (e.g., via the perfusion fluid or systemically), and dialysate collection continues.
-
The concentration of the neurotransmitter in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Conclusion
This compound, AM404, and VDM-11 are valuable pharmacological tools for investigating the role of the endocannabinoid system in synaptic transmission. However, their distinct pharmacological profiles necessitate careful consideration when interpreting experimental results. This compound and VDM-11 appear to be more selective inhibitors of endocannabinoid uptake, with their effects largely dependent on the modulation of endogenous cannabinoid signaling. In contrast, AM404 exhibits a broader range of actions, including direct effects on TRPV1 and CB1 receptors, as well as on ion channels, which can complicate the attribution of its effects solely to the inhibition of anandamide transport.
Researchers should select the compound that best suits their experimental question. For studies aiming to specifically elucidate the role of endocannabinoid uptake, VDM-11 or this compound may be more appropriate choices. When investigating the broader consequences of elevating endocannabinoid tone in a system where interactions with TRPV1 or direct CB1 agonism are also of interest, AM404 could be a suitable tool, provided that appropriate controls are in place to dissect its multifaceted actions. Future research employing direct, side-by-side comparisons of these three compounds on a wider array of synaptic parameters will be invaluable for a more complete understanding of their relative effects.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
OMDM-2 in Focus: A Comparative Guide to Endocannabinoid Uptake Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of endocannabinoid signaling, the choice of an appropriate chemical tool is paramount. This guide provides a detailed comparison of OMDM-2 with other prominent endocannabinoid uptake inhibitors, supported by experimental data, to facilitate informed decisions in research and development.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Central to this system are the endocannabinoids, such as anandamide (B1667382) (AEA), which are synthesized on demand and whose signals are terminated by cellular uptake and subsequent enzymatic degradation. Inhibiting this uptake process is a key strategy for potentiating endocannabinoid signaling. This compound has emerged as a notable inhibitor of anandamide transport. This guide will objectively compare its performance against other alternatives.
Performance Comparison of Endocannabinoid Uptake Inhibitors
The efficacy and utility of an endocannabinoid uptake inhibitor are determined by its potency in blocking the anandamide transporter (AMT), and its selectivity over other components of the ECS, primarily the cannabinoid receptors (CB1 and CB2) and the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH). The following table summarizes the available quantitative data for this compound and other commonly used inhibitors.
| Compound | Anandamide Uptake Inhibition (IC50) | FAAH Inhibition (Ki) | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) |
| This compound | ~ 5 µM[1] | 10 µM[1] | > 10 µM | > 10 µM |
| VDM-11 | ~ 5 µM[1] | < 1 µM[1] | Data not available | Data not available |
| AM404 | ~ 5 µM[1] | < 1 µM[1] | 3.1 µM | > 10 µM |
| UCM707 | 30 µM[1] | < 1 µM[1] | > 10 µM | > 10 µM |
| Guineensine | 0.29 µM | > 10 µM | > 1 µM | > 1 µM |
| LY2183240 | 0.00027 µM (IC50) | 0.0124 µM (IC50) | Data not available | Data not available |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparative studies under identical conditions are limited.
Based on the available data, this compound demonstrates moderate potency for inhibiting anandamide uptake with an IC50 value of approximately 5 µM.[1] A key advantage of this compound is its relatively weak inhibition of FAAH (Ki = 10 µM), suggesting a degree of selectivity for the uptake mechanism over enzymatic degradation when compared to compounds like VDM-11 and AM404, which are potent FAAH inhibitors.[1] Furthermore, this compound shows low affinity for CB1 and CB2 receptors, minimizing direct cannabinoid agonist or antagonist effects. In contrast, AM404, while also an uptake inhibitor, exhibits a more complex pharmacological profile, acting as a TRPV1 agonist and a COX inhibitor, which can confound experimental results. LY2183240 stands out for its high potency as an anandamide uptake blocker, but it is also a potent FAAH inhibitor. Guineensine presents an interesting profile with potent uptake inhibition and weak FAAH inhibition.
Experimental Methodologies
The data presented in this guide is derived from in vitro assays designed to measure the inhibition of anandamide uptake and enzymatic activity. Below are detailed protocols for these key experiments.
In Vitro Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.
1. Cell Culture:
-
Cerebellar granule neurons are a commonly used primary cell line for these studies.[1]
-
Cells are plated in appropriate multi-well plates and cultured under standard conditions until they reach a suitable confluency.
2. Assay Procedure:
-
The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HEPES-buffered saline).
-
Cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at 37°C with either the vehicle control or varying concentrations of the test inhibitor (e.g., this compound).
-
Following pre-incubation, radiolabeled anandamide (e.g., [³H]Anandamide) is added to each well at a fixed concentration (e.g., 100 nM).
-
The incubation continues for a short period (e.g., 1-5 minutes) at 37°C to allow for cellular uptake. To determine non-specific uptake and binding, a parallel set of experiments is conducted at 4°C.
-
The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The specific uptake is calculated by subtracting the radioactivity measured at 4°C (non-specific) from that measured at 37°C (total).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of anandamide uptake, is determined by non-linear regression analysis of the concentration-response curve.
FAAH Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of fatty acid amide hydrolase (FAAH).
1. Enzyme Preparation:
-
A crude membrane fraction containing FAAH is typically prepared from rat brain tissue or from cells overexpressing the enzyme.
2. Assay Procedure:
-
The enzyme preparation is pre-incubated with either vehicle or varying concentrations of the test inhibitor for a specified time at 37°C in an appropriate assay buffer.
-
The enzymatic reaction is initiated by adding a known concentration of radiolabeled anandamide as the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the radiolabeled product of anandamide hydrolysis (e.g., [³H]ethanolamine) is separated from the unreacted substrate using a method like liquid-liquid extraction or thin-layer chromatography.
-
The amount of product formed is quantified by scintillation counting.
3. Data Analysis:
-
The rate of enzymatic activity is calculated for each inhibitor concentration and compared to the vehicle control.
-
The Ki (inhibition constant) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive or non-competitive inhibition).
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow.
Caption: Endocannabinoid signaling pathway showing anandamide synthesis, release, receptor binding, uptake, and degradation, with the inhibitory action of this compound on the anandamide transporter (AMT).
Caption: A typical experimental workflow for determining the IC50 value of an endocannabinoid uptake inhibitor like this compound.
Conclusion: Why Choose this compound?
The selection of an endocannabinoid uptake inhibitor should be guided by the specific requirements of the experiment. This compound presents a valuable tool for researchers seeking to potentiate anandamide signaling with a reduced likelihood of confounding effects from FAAH inhibition or direct cannabinoid receptor activity. Its moderate potency for uptake inhibition, coupled with its selectivity over FAAH, makes it a suitable choice for studies aiming to specifically investigate the role of the anandamide transporter in various physiological and pathological processes. For studies requiring higher potency, other agents might be considered, but their off-target effects must be carefully controlled for and acknowledged. Ultimately, the detailed comparison and experimental context provided in this guide aim to empower researchers to make the most appropriate choice for their scientific inquiries.
References
Evaluating the specificity of OMDM-2 in blocking anandamide transport
An objective comparison of the performance of OMDM-2 with other anandamide (B1667382) transport inhibitors, supported by experimental data.
Introduction to Anandamide Transport and Its Inhibition
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1] The termination of anandamide signaling is a two-step process: cellular uptake from the synaptic cleft, followed by intracellular enzymatic degradation by fatty acid amide hydrolase (FAAH).[2][3] The precise mechanism of anandamide cellular uptake is still a subject of debate, with evidence supporting both protein-mediated transport (facilitated diffusion) and simple diffusion across the cell membrane.[4][5] Despite the debate, the process is considered a critical point for regulating anandamide signaling, making the development of specific inhibitors of this transport a key therapeutic strategy.
Several compounds have been developed to block anandamide transport, thereby increasing its extracellular levels and enhancing its effects at cannabinoid receptors. This compound, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is one such inhibitor. This guide evaluates the specificity of this compound in blocking anandamide transport by comparing it with other known inhibitors.
Comparative Analysis of Anandamide Transport Inhibitors
The specificity of an anandamide transport inhibitor is determined by its potency in blocking anandamide uptake versus its activity at other components of the endocannabinoid system, primarily the cannabinoid receptors (CB1 and CB2) and the FAAH enzyme. An ideal inhibitor would exhibit high potency for anandamide transport with minimal off-target effects.
| Compound | Anandamide Uptake Inhibition (IC50/Ki) | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | FAAH Inhibition (IC50/Ki) |
| This compound | Ki: 3.0 µM | > 5 µM | > 10 µM | > 50 µM |
| AM404 | - | - | - | Substrate for FAAH |
| VDM11 | Weak inhibitor of FAAH | Poor ligand | Poor ligand | Weak inhibitor |
| UCM707 | Weakly inhibits FAAH | - | - | Weakly inhibits |
| AM1172 | Specific for AMT | - | - | Does not inhibit hydrolysis |
| O-3246 | IC50: 1.4 µM | 1.3 to >10 µM | 1.3 to < 8 µM | > 25 µM |
Note: A direct comparison of potency can be challenging as experimental conditions may vary between studies. The data presented is compiled from various sources.
Based on the available data, this compound demonstrates a favorable profile as a selective anandamide uptake inhibitor. It shows moderate potency for inhibiting anandamide cellular uptake with significantly lower affinity for CB1 and CB2 receptors and negligible activity against FAAH. This suggests that its effects are less likely to be confounded by direct receptor agonism/antagonism or inhibition of anandamide degradation. Other compounds like AM404 have been found to be substrates for FAAH, which complicates the interpretation of their effects. Newer compounds like O-3246 show higher potency for uptake inhibition in some experimental setups.
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's action and the methodology for its evaluation, the following diagrams are provided.
Caption: Anandamide signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Anandamide Uptake Assay
This protocol is a generalized procedure for measuring the cellular uptake of anandamide and the inhibitory effect of compounds like this compound.
Objective: To quantify the inhibition of radiolabeled anandamide uptake into cells by a test compound.
Materials:
-
Cell line expressing the anandamide transporter (e.g., RBL-2H3, N18TG2).
-
[14C]Anandamide or [3H]Anandamide.
-
Uptake buffer (e.g., PBS with 1% fatty-acid-free BSA).
-
Test inhibitor (e.g., this compound).
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Aspirate the growth medium and wash the cells once with uptake buffer. Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for 10 minutes at 37°C.
-
Initiation of Uptake: Add a fixed concentration of radiolabeled anandamide (e.g., 5 µM [14C]anandamide) to each well to initiate the uptake.
-
Incubation: Incubate the cells for a defined period (e.g., 15-20 minutes) at 37°C. A parallel incubation at 4°C can be performed to determine non-specific uptake and binding.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Off-Target Activity Assays
Cannabinoid Receptor Binding Assay: This assay determines the affinity of the test compound for CB1 and CB2 receptors. It typically involves a competitive binding experiment using cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940). The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.
FAAH Enzymatic Assay: This assay measures the ability of the test compound to inhibit the enzymatic activity of FAAH. It is often performed using cell or tissue homogenates as a source of the enzyme and radiolabeled anandamide as the substrate. The assay quantifies the formation of the hydrolysis product (e.g., [3H]ethanolamine) in the presence and absence of the test compound. The IC50 value for FAAH inhibition is then determined.
Conclusion
This compound exhibits a high degree of specificity for the anandamide transport system, with minimal interaction with cannabinoid receptors and the FAAH enzyme at concentrations where it effectively blocks anandamide uptake. This makes it a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system by selectively elevating endogenous anandamide levels. However, as with any pharmacological agent, careful consideration of its potency and potential for off-target effects at higher concentrations is warranted. The development of even more potent and selective inhibitors remains an active area of research.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Modulators: A Head-to-Head Comparison of OMDM-2 and Dopamine Reuptake Inhibitors on Dopamine Levels
For Immediate Release
In the intricate landscape of neuromodulation, the regulation of dopamine (B1211576) stands as a cornerstone for understanding and treating a myriad of neurological and psychiatric disorders. This guide provides a detailed head-to-head comparison of two distinct classes of dopamine modulators: the endocannabinoid uptake inhibitor OMDM-2 and traditional dopamine reuptake inhibitors (DRIs). While both influence the dopaminergic system, they do so through fundamentally different mechanisms, leading to opposing effects on extracellular dopamine concentrations. This report is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced control of dopamine signaling.
At a Glance: this compound vs. Dopamine Reuptake Inhibitors (DRIs)
| Feature | This compound | Dopamine Reuptake Inhibitors (e.g., Methylphenidate) |
| Primary Mechanism | Inhibition of the putative anandamide (B1667382) membrane transporter (AMT). | Blockade of the dopamine transporter (DAT).[1][2] |
| Effect on Extracellular Dopamine | Decreases levels in the nucleus accumbens. | Increases levels in synaptic clefts.[1][2] |
| Mode of Action | Indirect modulation via the endocannabinoid system. | Direct inhibition of dopamine reuptake.[1] |
| Signaling Pathway | Affects presynaptic CB1 receptor activation, modulating GABAergic and glutamatergic input to dopamine neurons. | Prevents the reabsorption of dopamine from the synapse back into the presynaptic neuron.[1] |
Unraveling the Mechanisms of Action
The divergent effects of this compound and DRIs on dopamine levels stem from their unique molecular targets and the signaling cascades they initiate.
This compound: An Indirect Modulator via the Endocannabinoid System
This compound is an inhibitor of the anandamide membrane transporter (AMT), a putative transporter responsible for the reuptake of the endocannabinoid anandamide into cells. By inhibiting this transporter, this compound is thought to indirectly modulate the endocannabinoid system. The endocannabinoid system, in turn, plays a crucial role in regulating dopamine neurotransmission.
The prevailing hypothesis is that this compound's action leads to a reduction in the activation of presynaptic CB1 receptors. This can subsequently influence the release of other neurotransmitters, such as GABA and glutamate, which then modulate the activity of dopamine neurons, ultimately resulting in a decrease in extracellular dopamine levels in key brain regions like the nucleus accumbens.
Dopamine Reuptake Inhibitors (DRIs): Direct Blockade of the Dopamine Transporter
In stark contrast, dopamine reuptake inhibitors (DRIs) such as methylphenidate act directly on the dopamine transporter (DAT).[1][2] The DAT is a protein located on the presynaptic membrane of dopamine neurons responsible for transporting dopamine from the synaptic cleft back into the neuron for reuse.
By binding to and inhibiting the DAT, DRIs prevent this reuptake process.[1] This blockade leads to an accumulation of dopamine in the synaptic cleft, thereby increasing its concentration and enhancing dopaminergic neurotransmission.[1]
Quantitative Comparison of Effects on Dopamine Levels
The following table summarizes the quantitative effects of this compound and a representative DRI, methylphenidate, on extracellular dopamine levels as reported in preclinical and clinical studies.
| Inhibitor | Study Type | Brain Region | Dopamine Level Change | Citation |
| This compound | In vivo microdialysis in rats | Nucleus Accumbens | Decrease in extracellular levels | |
| Methylphenidate | Positron Emission Tomography (PET) in humans | Striatum | Increase in extracellular dopamine (associated with a 3% to 48% decrease in D2 receptor availability) | [3] |
| Methylphenidate | In vivo microdialysis in mice (1 mg/kg) | Striatum | Significant increase in total dopamine | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing in vivo microdialysis, a widely used technique for measuring extracellular neurotransmitter concentrations in the brains of freely moving animals.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the concentration of extracellular dopamine in a specific brain region following the administration of a test compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic and analgesic agents
-
Test compounds (this compound, DRI)
Procedure:
-
Surgical Implantation:
-
Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for a specified period.
-
-
Microdialysis Experiment:
-
A microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
A baseline level of extracellular dopamine is established by collecting several dialysis samples before drug administration.
-
The test compound (this compound or a DRI) is administered (e.g., systemically or via reverse dialysis through the probe).
-
Dialysate samples are collected at regular intervals into vials containing an antioxidant to prevent dopamine degradation.
-
-
Sample Analysis:
-
The concentration of dopamine in the collected dialysate samples is quantified using HPLC-ED.
-
-
Histological Verification:
Conclusion
The comparison between this compound and traditional dopamine reuptake inhibitors highlights the complex and multifaceted nature of dopamine modulation. While DRIs offer a direct and potent method for increasing synaptic dopamine, this compound represents a more nuanced, indirect approach that leads to a reduction in dopamine levels through the endocannabinoid system. This head-to-head analysis underscores the importance of understanding the underlying mechanisms of action when developing novel therapeutics for dopamine-related pathologies. The contrasting effects of these two classes of inhibitors provide a valuable framework for researchers exploring the intricate interplay between the dopaminergic and endocannabinoid systems.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 3. jwatch.org [jwatch.org]
- 4. Methylphenidate Exposure Induces Dopamine Neuron Loss and Activation of Microglia in the Basal Ganglia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for OMDM-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of OMDM-2, also known as (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS No. 2210-74-4), a compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1]
Immediate Safety and Hazard Information
This compound is classified as an irritant and a potential sensitizer. It is known to cause skin and serious eye irritation and may lead to an allergic skin reaction.[1] It is harmful if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Eye Protection: Safety goggles or a face shield are required to prevent eye contact.[1]
-
Lab Coat: A flame-retardant lab coat is mandatory.[1]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated fume hood to avoid the inhalation of vapors.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Quantitative Hazard Data
| Hazard Classification | Oral Acute Toxicity Estimate (ATE) | Dermal Acute Toxicity Estimate (ATE) |
| Harmful if swallowed | 500.5 mg/kg | > 5,000 mg/kg |
Data sourced from a Safety Data Sheet for a related methacrylate (B99206) monomer.[2]
Recommended Disposal Procedures
The primary and highly recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] For small quantities typically encountered in a laboratory setting, a two-step chemical degradation procedure can be employed to render the compound less hazardous prior to collection by a waste disposal service.[1]
Experimental Protocol: Two-Step Chemical Degradation
This procedure involves the hydrolysis of the epoxide ring followed by the cleavage of the ether bond.[1]
Step 1: Acid-Catalyzed Hydrolysis
This initial step is designed to open the strained epoxide ring, forming a less reactive diol.[1]
Methodology:
-
Preparation: In a fume hood, place the waste this compound into a suitable reaction vessel equipped with a magnetic stirrer.[1]
-
Dilution: Dilute the epoxide with a water-miscible solvent like acetone (B3395972) or ethanol (B145695) to ensure a homogenous reaction.[1]
-
Acidification: Slowly and carefully add a dilute solution of a strong acid, such as sulfuric or hydrochloric acid, to the mixture while stirring continuously. This step is exothermic and requires careful monitoring.[1]
Step 2: Oxidation
This second step involves the cleavage of the ether bond.
Methodology:
-
Oxidizing Agent: Introduce a strong oxidizing agent to the solution.
-
Reaction Monitoring: Monitor the reaction to ensure the complete degradation of the diol.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize it with a strong base, such as sodium hydroxide, to a pH between 6 and 8. This neutralization process is highly exothermic and must be done slowly and with cooling.[1]
-
Final Disposal: The resulting aqueous solution containing the degradation products should be collected in a properly labeled hazardous waste container for collection by a licensed disposal company.[1]
Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
